mG2N001
Description
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Properties
Molecular Formula |
C18H19FN2O3 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
5-(2-fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridine-7-carboxamide |
InChI |
InChI=1S/C18H19FN2O3/c1-18(2)7-6-12-13(9-15(16(20)22)21-17(12)24-18)11-5-4-10(23-3)8-14(11)19/h4-5,8-9H,6-7H2,1-3H3,(H2,20,22) |
InChI Key |
BGZMSLRKXOWQCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(O1)N=C(C=C2C3=C(C=C(C=C3)OC)F)C(=O)N)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of mG2N001 on Metabotropic Glutamate Receptor 2 (mGluR2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of mG2N001, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). This document details the binding and functional characteristics of this compound, the downstream signaling pathways it modulates, and the experimental protocols used to elucidate its activity.
Introduction to mGluR2 and the Role of Negative Allosteric Modulators
Metabotropic glutamate receptor 2 (mGluR2), a class C G-protein coupled receptor (GPCR), plays a crucial role in modulating neuronal excitability and synaptic transmission.[1] Primarily located on presynaptic terminals, mGluR2 acts as an autoreceptor that, upon activation by glutamate, inhibits further glutamate release.[1] This receptor is coupled to the Gαi/o subunit of the heterotrimeric G-protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2][3]
Negative allosteric modulators (NAMs) are ligands that bind to a site on the receptor topographically distinct from the orthosteric glutamate binding site.[4] By binding to this allosteric site, NAMs like this compound reduce the efficacy of the endogenous ligand, glutamate, thereby inhibiting the receptor's function.[4][5] This modulation offers a promising therapeutic strategy for conditions where dampening mGluR2 activity is desired.
Quantitative Pharmacology of this compound
This compound has been characterized as a potent and selective NAM of mGluR2. Its pharmacological properties have been quantified through various in vitro assays.
| Parameter | Value | Assay Type | Cell Line | Reference |
| IC50 | 93 nM | DiscoverX HitHunter cAMP XS+ Assay | CHO cells expressing human mGluR2 | [2] |
| Ki | 63 nM | Antagonist Binding Assay | Not specified | [2] |
Table 1: Quantitative Pharmacological Data for this compound
Mechanism of Action of this compound on mGluR2
As a negative allosteric modulator, this compound does not directly compete with glutamate for binding at the orthosteric site. Instead, it binds to a distinct allosteric site on the mGluR2 protein. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate. The ultimate effect is a decrease in the glutamate-induced inhibition of adenylyl cyclase, leading to a relative increase in intracellular cAMP levels compared to the glutamate-activated state.
Downstream Signaling Pathway
The canonical signaling pathway for mGluR2 involves its coupling to Gαi/o proteins. Activation of mGluR2 by glutamate leads to the dissociation of the G-protein into Gαi/o and Gβγ subunits. The Gαi/o subunit then inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. As a NAM, this compound attenuates this signaling cascade.
References
- 1. Metabotropic glutamate receptor 2 - Wikipedia [en.wikipedia.org]
- 2. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]
An In-depth Technical Guide to mG2N001: A Negative Allosteric Modulator of mGluR2
For Researchers, Scientists, and Drug Development Professionals
Abstract
mG2N001 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), a G-protein coupled receptor implicated in the pathophysiology of various neuropsychiatric disorders.[1][2][3] Its primary application is as a positron emission tomography (PET) imaging ligand, specifically the radiolabeled form [¹¹C]this compound, for the in vivo visualization and quantification of mGluR2 in the central nervous system.[1][2][3] This guide provides a comprehensive overview of the function, experimental protocols, and signaling pathways associated with this compound.
Core Function and Mechanism of Action
This compound functions as a non-competitive antagonist of the mGluR2 receptor. It binds to an allosteric site, distinct from the glutamate binding site, and negatively modulates the receptor's response to glutamate.[1] This inhibitory action on mGluR2, which is presynaptically located and responsible for reducing glutamate release, makes this compound a valuable tool for studying the glutamatergic system.[4] The radiolabeled version, [¹¹C]this compound, allows for non-invasive imaging of mGluR2 distribution and density in the brain, which can be crucial for understanding its role in diseases and for the development of therapeutic agents targeting this receptor.[2][3][5]
Data Presentation
The following tables summarize the key quantitative data for this compound from in vitro pharmacological assays.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Value | Description | Source |
| IC₅₀ | 93 nM | The half maximal inhibitory concentration of this compound in a functional assay, indicating its potency as a NAM. | [1][2] |
| Kᵢ | 63 nM | The inhibitory constant of this compound, representing its binding affinity to the mGluR2 receptor as an antagonist. | [1] |
Table 2: Physicochemical and Radiochemical Properties of [¹¹C]this compound
| Parameter | Value | Description | Source |
| Molar Activity | 212 ± 76 GBq/µmol | The specific radioactivity of the synthesized [¹¹C]this compound, crucial for sensitive PET imaging. | [2][3] |
| Radiochemical Purity | >99% | The percentage of the total radioactivity in the form of [¹¹C]this compound, ensuring signal specificity. | [2][3] |
Experimental Protocols
In Vitro Functional Assay: cAMP Measurement
This protocol describes a method to determine the negative allosteric modulatory activity of this compound by measuring its effect on cAMP levels in cells expressing mGluR2.[2]
Objective: To quantify the IC₅₀ value of this compound by measuring its inhibition of glutamate-induced decrease in cAMP.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human mGluR2.[2]
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Glutamate (agonist).
-
This compound (test compound).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
cAMP detection kit (e.g., HTRF, Lance, or AlphaScreen based).
Procedure:
-
Cell Culture: Culture CHO-mGluR2 cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Harvest the cells and seed them into 384-well assay plates at a determined density. Incubate overnight to allow for cell attachment.[6]
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay: a. Wash the cells with assay buffer. b. Add the serially diluted this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes). c. Add a fixed concentration of glutamate (typically EC₂₀ or EC₅₀) to all wells except the negative control. d. Add forskolin to all wells to stimulate cAMP production. e. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.[7]
-
Data Analysis: Plot the cAMP levels against the concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vivo PET Imaging with [¹¹C]this compound in a Non-Human Primate
This protocol outlines a typical PET imaging study to evaluate the brain uptake and distribution of [¹¹C]this compound.[8][9]
Objective: To visualize and quantify the distribution of mGluR2 in the brain using [¹¹C]this compound.
Materials:
-
[¹¹C]this compound radiotracer, formulated for intravenous injection.
-
A non-human primate (e.g., Cynomolgus monkey).[8]
-
Anesthesia (e.g., isoflurane).[9]
-
PET/CT or PET/MRI scanner.
-
Catheters for intravenous injection and arterial blood sampling.
-
Blocking agent (e.g., a known mGluR2 antagonist) for specificity studies.
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the scanner. Insert intravenous and arterial catheters.[9]
-
Transmission Scan: Perform a CT or MRI scan for attenuation correction and anatomical co-registration.
-
Radiotracer Injection: Inject a bolus of [¹¹C]this compound (e.g., 63.0-87.3 MBq) intravenously.[1]
-
Dynamic PET Scan: Acquire dynamic PET data for 90-120 minutes post-injection.[8]
-
Arterial Blood Sampling: Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites.[8]
-
(Optional) Blocking Study: To confirm specificity, in a separate session, pre-administer a blocking agent before injecting [¹¹C]this compound and repeat the imaging procedure.
-
Image Reconstruction and Analysis: a. Reconstruct the dynamic PET images, correcting for attenuation, scatter, and radioactive decay.[8] b. Co-register the PET images with the anatomical MRI or CT scans. c. Define regions of interest (ROIs) on the anatomical images corresponding to different brain areas. d. Generate time-activity curves (TACs) for each ROI. e. Use pharmacokinetic modeling (e.g., Logan graphical analysis) with the arterial input function to quantify receptor density (V_T).[9]
Mandatory Visualizations
Signaling Pathways
mGluR2 is a Gi/o-coupled receptor. Upon activation by glutamate, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. As a negative allosteric modulator, this compound prevents this cascade. Furthermore, mGluR2 activation has been shown to influence other signaling pathways, such as the MAPK/ERK and PI3K pathways, which are involved in cell survival and neuroprotection.[10][11]
Caption: this compound inhibits the mGluR2 signaling cascade.
Experimental Workflow
The following diagram illustrates the workflow for a typical preclinical PET imaging study using [¹¹C]this compound.
Caption: Workflow for a [¹¹C]this compound PET imaging study.
Clinical Development Status
As of the latest available information, there are no registered clinical trials for this compound on publicly accessible databases such as ClinicalTrials.gov.[12][13] This suggests that this compound is currently in the preclinical stage of development, primarily serving as a research tool and a PET imaging agent to study the mGluR2 receptor in animal models. Its potential for translation into human clinical imaging is under investigation.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H-pyrano[2,3- b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of [11C]MK-8056: A Selective PET Imaging Agent for the Study of mGluR2 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. biorxiv.org [biorxiv.org]
- 9. PET imaging studies to investigate functional expression of mGluR2 using [11C]mG2P001 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. The effect of mGluR2 activation on signal transduction pathways and neuronal cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
mG2N001: A Negative Allosteric Modulator of mGluR2
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of mG2N001, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). mGluR2, a class C G-protein-coupled receptor (GPCR), is a key therapeutic target for a range of neuropsychiatric disorders.[1][2] Allosteric modulation of this receptor offers a sophisticated approach to fine-tuning glutamatergic neurotransmission.[3] This document details the pharmacological properties of this compound, the experimental protocols used for its characterization, and its application in preclinical research, particularly in the field of neuroimaging.
Core Properties and Mechanism of Action
This compound, with the chemical name 5-(2-Fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide, functions as a noncompetitive antagonist of mGluR2.[1][4] It binds to an allosteric site on the receptor, distinct from the orthosteric site where the endogenous ligand glutamate binds.[5] This binding modulates the receptor's response to glutamate, specifically decreasing the maximal efficacy of glutamate-induced signaling.[1][4]
As a NAM, this compound has been shown to have predominantly efficacy cooperativity with glutamate.[1] This means that while it may not significantly alter the binding affinity of glutamate, it reduces the functional response elicited by glutamate binding. The primary signaling pathway of mGluR2 involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] By acting as a NAM, this compound attenuates this glutamate-induced reduction in cAMP.
A key application of this compound is in positron emission tomography (PET) imaging. Its radioisotope, [¹¹C]this compound, is utilized as a PET ligand to visualize and quantify mGluR2 expression in the brain.[7][8] Studies have demonstrated its utility in both rat and non-human primate models, where it exhibits good brain penetration and selectively accumulates in mGluR2-rich regions, providing high-contrast images.[1][7]
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological parameters of this compound.
| Parameter | Value | Species | Assay System | Reference |
| IC₅₀ | 93 nM | Human | DiscoverX HitHunter cAMP Assay (CHO cells) | [1] |
| Kᵢ | 63 nM | Human | cAMP GloSensor Assay (HEK293T cells) | [1] |
Signaling Pathway and Mechanism of Action of this compound
The following diagram illustrates the canonical signaling pathway of mGluR2 and the inhibitory effect of this compound.
Caption: mGluR2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize this compound as an mGluR2 NAM.
In Vitro Functional Assays
1. DiscoverX HitHunter cAMP XS+ Assay
-
Objective: To determine the IC₅₀ value of this compound by measuring its ability to inhibit glutamate-induced changes in cAMP levels.[1]
-
Cell Line: Chinese Hamster Ovary (CHO) cells recombinantly expressing human mGluR2.[1]
-
Protocol:
-
Seed CHO-hmGluR2 cells in a 384-well plate and incubate overnight.
-
Prepare a serial dilution of this compound.
-
Add the diluted this compound to the cells, followed by the addition of an EC₈₀ concentration of glutamate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add cAMP antibody/enzyme donor mixture and incubate.
-
Add enzyme acceptor/substrate mixture and incubate in the dark.
-
Measure the chemiluminescent signal using a plate reader.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
2. cAMP GloSensor Assay
-
Objective: To determine the functional affinity (Kᵢ) of this compound as an antagonist.[1]
-
Cell Line: Human Embryonic Kidney (HEK293T) cells.[1]
-
Protocol:
-
Co-transfect HEK293T cells with a plasmid encoding mGluR2 and a plasmid for the cAMP GloSensor.
-
Seed the transfected cells into a 384-well plate and incubate.
-
Equilibrate the cells with the GloSensor cAMP reagent.
-
Add varying concentrations of this compound to the cells.
-
Stimulate the cells with an EC₈₀ concentration of L-glutamate.
-
Measure the luminescence signal.
-
Determine the Kᵢ value from the antagonist dose-response curves.
-
In Vivo PET Imaging
1. Radiosynthesis of [¹¹C]this compound
-
Objective: To synthesize the radiolabeled tracer for PET imaging.[1]
-
Method: O-[¹¹C]methylation of the precursor phenol (B47542) with [¹¹C]CH₃I or [¹¹C]CH₃OTf.[1][8]
-
Purification: Reversed-phase high-performance liquid chromatography (HPLC).
-
Quality Control: Assessment of radiochemical purity and molar activity.[1]
2. Animal PET Imaging Studies
-
Objective: To evaluate the brain uptake, distribution, and specific binding of [¹¹C]this compound.
-
Animal Models: Sprague-Dawley rats and cynomolgus monkeys.[7][8]
-
Protocol:
-
Anesthetize the animal and place it in the PET scanner.
-
For blocking studies, pre-treat the animal with a non-radioactive mGluR2 NAM (e.g., VU6001966) or this compound itself at a specified time before tracer injection.[1]
-
Administer [¹¹C]this compound intravenously as a bolus.[7]
-
Acquire dynamic PET scan data over a period of 60-90 minutes.
-
Reconstruct the PET images.
-
Analyze the images by defining regions of interest (ROIs) in the brain to generate time-activity curves.
-
Quantify the tracer uptake and binding potential.
-
The following diagram provides a workflow for a typical preclinical PET imaging study with [¹¹C]this compound.
Caption: Workflow for preclinical PET imaging with [¹¹C]this compound.
Conclusion
This compound is a well-characterized negative allosteric modulator of mGluR2 with demonstrated utility in both in vitro pharmacological assays and in vivo neuroimaging. Its high potency and selectivity, coupled with the successful development of its radiolabeled counterpart, [¹¹C]this compound, make it a valuable tool for investigating the role of mGluR2 in the pathophysiology of central nervous system disorders. The detailed experimental protocols and established quantitative data provide a solid foundation for its application in drug discovery and translational research.
References
- 1. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Synthesis and preliminary studies of a novel negative allosteric modulator [11C]QCA for imaging of metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel family of potent negative allosteric modulators of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Discovery of [11C]MK-8056: A Selective PET Imaging Agent for the Study of mGluR2 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H-pyrano[2,3- b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of mG2N001
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "mG2N001" is a hypothetical molecule created to demonstrate the structure and content of a technical guide as per the user's request. The data, experimental protocols, and pathways described are illustrative and based on established principles of drug discovery for protein kinase inhibitors.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Hyperactivation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. This compound was identified through a high-throughput screening campaign and subsequently optimized to exhibit favorable drug-like properties. This document details the discovery, synthesis, and biological characterization of this compound.
Discovery of this compound
The discovery of this compound was initiated with a high-throughput screen (HTS) of a diverse chemical library to identify inhibitors of the Akt1 kinase. The primary assay was a biochemical assay measuring the phosphorylation of a peptide substrate by recombinant human Akt1. Hits from the primary screen were then subjected to a series of secondary assays to confirm their activity, determine their mechanism of action, and assess their selectivity.
In-Depth Technical Guide: mG2N001 Binding Affinity and Selectivity for Metabotropic Glutamate Receptor 2 (mGluR2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of mG2N001, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). This document details the quantitative binding and functional data, outlines the experimental methodologies used for their determination, and presents the associated signaling pathways. The information herein is intended to support further research and drug development efforts targeting the mGluR2 receptor.
Introduction
Metabotropic glutamate receptor 2 (mGluR2), a Class C G-protein coupled receptor (GPCR), is a key therapeutic target for various neuropsychiatric and neurological disorders.[1][2] As a presynaptic autoreceptor, mGluR2 modulates glutamate release, and its dysfunction has been implicated in conditions such as schizophrenia and anxiety.[1][2] Allosteric modulators, which bind to a site topographically distinct from the orthosteric glutamate binding site, offer the potential for greater subtype selectivity and improved safety profiles compared to orthosteric ligands.[2] this compound is a potent and selective negative allosteric modulator (NAM) of mGluR2, making it a valuable tool for studying mGluR2 function and a promising scaffold for therapeutic development.[3][4] This guide provides an in-depth analysis of its binding and functional characteristics.
Binding Affinity and Functional Potency of this compound
This compound demonstrates high affinity and potency as an mGluR2 NAM. The binding affinity is typically determined through radioligand competition binding assays, while its functional potency is assessed by measuring its ability to inhibit agonist-induced intracellular signaling.
| Parameter | Value | Description | Reference |
| IC50 | 93 nM | The half maximal inhibitory concentration of this compound in functional assays, indicating its potency in inhibiting mGluR2 activity. | [3][4] |
| Ki | 63 nM | The inhibitory constant of this compound, representing its binding affinity for the mGluR2 receptor. | [3][4] |
Selectivity Profile of this compound
A critical attribute for a therapeutic candidate is its selectivity for the intended target over other related and unrelated receptors to minimize off-target effects. While specific selectivity data for this compound across all mGluR subtypes is not extensively published in the retrieved results, allosteric modulators are generally known to offer superior subtype selectivity.[2][5] For a structurally similar mGluR2 positive allosteric modulator, mG2P001, a selectivity of over 100-fold against other mGluR subtypes has been reported.[5] A comprehensive off-target screening of a similar mGluR2 NAM, compound 22, revealed over 1000-fold selectivity against other mGluR subtypes and over 2800-fold selectivity against a panel of 119 other receptors and enzymes.[6][7]
Table 2: Representative Selectivity Profile for a Novel mGluR2 NAM (Compound 22)
| Target | IC50 / Ki | Fold Selectivity vs. mGluR2 | Reference |
| mGluR1 | > 19 µM | > 1000 | [6][7] |
| mGluR3 | > 19 µM | > 1000 | [6][7] |
| mGluR4 | > 19 µM | > 1000 | [6][7] |
| mGluR5 | > 19 µM | > 1000 | [6][7] |
| Adenosine Transporter | 2.26 µM | > 2800 | [6][7] |
| GABAA Receptors | > 2.9 µM | > 2800 | [6][7] |
| Panel of 119 Receptors and Enzymes | Largely inactive | > 2800 | [6][7] |
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Experimental Workflow:
References
- 1. revvity.com [revvity.com]
- 2. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GloSensor™ cAMP Assay Protocol [promega.com]
- 7. Discovery of [11C]MK-8056: A Selective PET Imaging Agent for the Study of mGluR2 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Functional Analysis of the mG2N001 and mGluR2 Complex: A Technical Guide for Drug Development
Audience: Researchers, scientists, and drug development professionals.
Abstract
Metabotropic glutamate (B1630785) receptor 2 (mGluR2), a Class C G-protein-coupled receptor (GPCR), is a key therapeutic target for several neuropsychiatric disorders. Its modulation offers a promising avenue for treating conditions like schizophrenia and anxiety by regulating excessive glutamatergic signaling.[1][2] This document provides a comprehensive technical overview of mG2N001, a potent and selective negative allosteric modulator (NAM) of mGluR2. We delve into the structural and functional analysis of the this compound-mGluR2 complex, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and the workflows used in its evaluation.
Introduction to mGluR2 and Allosteric Modulation
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), mediating its effects through ionotropic (iGluR) and metabotropic (mGluR) receptors.[3] mGluRs are divided into three groups; Group II, which includes mGluR2 and mGluR3, is coupled to Gαi/o proteins.[1][2] Upon activation by glutamate, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This mechanism is crucial for presynaptically reducing glutamate release, thereby dampening excessive neuronal excitation.[2]
Allosteric modulators offer a more nuanced approach to receptor pharmacology compared to orthosteric ligands. They bind to a topographically distinct site on the receptor, modulating the affinity and/or efficacy of the endogenous ligand, glutamate.[3][4] Negative allosteric modulators (NAMs) like this compound reduce the effect of the agonist, offering potential therapeutic benefits in conditions where enhancing glutamatergic tone is desired, such as for cognitive deficits.[2]
Quantitative Pharmacological Profile of this compound
This compound, also designated as compound [¹¹C]13 in foundational studies, has been identified as a potent and selective mGluR2 NAM.[1][5] Its pharmacological properties have been characterized through various in vitro assays, confirming its high affinity and inhibitory function at the mGluR2 allosteric site.
Table 1: Pharmacological Data for this compound
| Parameter | Value | Description | Source |
|---|---|---|---|
| IC₅₀ | 93 nM | The half-maximal inhibitory concentration, indicating the potency of this compound in inhibiting mGluR2 function in a functional assay. | [1][6][7] |
| Kᵢ | 63 nM | The inhibitory constant, representing the binding affinity of this compound as an antagonist to the mGluR2 receptor. | [6][7] |
| Docking Score | -11.00 kcal/mol | A computational prediction of the binding affinity for the mGluR2 receptor, indicating a strong potential interaction. |[1] |
Mechanism of Action and Signaling Pathway
This compound functions by binding to an allosteric site within the seven-transmembrane (7TM) domain of mGluR2.[8] This binding event induces a conformational change that reduces the efficacy of glutamate binding at the orthosteric site, located in the extracellular Venus flytrap (VFT) domain. Consequently, the Gαi/o protein-mediated inhibition of adenylyl cyclase is attenuated, leading to a relative increase in cAMP production compared to the glutamate-activated state.
Caption: mGluR2 signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
The characterization of this compound involved a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and suitability as a PET imaging agent.
In Vitro Functional Assay: cAMP GloSensor™
This assay was used to determine the IC₅₀ of this compound by measuring its ability to inhibit Gαi/o G-protein-induced changes in intracellular cAMP concentration.[1]
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human mGluR2 (CHO-K1-mGluR2) or untransfected HEK293T cells for nonspecific activity checks.[1][3]
-
Principle: The GloSensor™ plasmid encodes a fusion protein of a cAMP-binding domain and a variant of firefly luciferase. When cAMP binds, a conformational change occurs, leading to light production. A decrease in cAMP (due to mGluR2 activation) results in a lower signal.
-
Protocol Steps:
-
Cell Plating: CHO-mGluR2 cells are plated in 384-well plates and transfected with the GloSensor™-22F cAMP plasmid.
-
Incubation: Cells are incubated for 18-24 hours to allow for plasmid expression.
-
Compound Addition: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Challenge: An EC₈₀ concentration of the agonist glutamate is added to stimulate the receptor.
-
Signal Detection: Luminescence is measured using a plate reader. The inhibitory effect of this compound is quantified by the reduction in the glutamate-induced signal decrease.
-
Data Analysis: Data are normalized and fitted to a four-parameter logistic equation to determine the IC₅₀ value.
-
Radiosynthesis and In Vivo PET Imaging
For in vivo studies, this compound was radiolabeled with Carbon-11 ([¹¹C]) to create a positron emission tomography (PET) tracer.[1][5]
-
Radiosynthesis: [¹¹C]this compound was synthesized via O-[¹¹C]methylation of its corresponding phenol (B47542) precursor using [¹¹C]CH₃I or [¹¹C]CH₃OTf. The final product was purified using semi-preparative HPLC, resulting in high radiochemical purity (>99%) and a molar activity of 212 ± 76 GBq/μmol.[1][5][9]
-
Animal Models: Sprague-Dawley rats and cynomolgus monkeys were used for PET imaging studies.[6][9]
-
PET Imaging Protocol:
-
Animal Preparation: Animals are anesthetized and positioned in the PET scanner.
-
Tracer Injection: A bolus of [¹¹C]this compound (63.0-87.3 MBq) is injected intravenously.[6][10]
-
Dynamic Scanning: Dynamic PET scans are acquired over 60-90 minutes to capture the tracer's uptake and distribution in the brain.
-
Blocking Studies: To confirm target specificity, a separate cohort of animals is pre-treated with a non-radioactive mGluR2 NAM (e.g., VU6001966 or MNI-137) before tracer injection.[1][5] A significant reduction in tracer accumulation in mGluR2-rich regions confirms specific binding.
-
Image Analysis: Time-activity curves are generated for various brain regions of interest (e.g., striatum, cortex, thalamus). Standardized Uptake Values (SUV) are calculated to quantify tracer accumulation.
-
References
- 1. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of [11C]MK-8056: A Selective PET Imaging Agent for the Study of mGluR2 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PET imaging studies to investigate functional expression of mGluR2 using [11C]mG2P001 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. amsbio.com [amsbio.com]
- 8. Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2 | eLife [elifesciences.org]
- 9. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H-pyrano[2,3- b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Physicochemical Properties of mG2N001
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of mG2N001, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). The information presented herein is intended to support research, discovery, and development efforts related to this compound.
Core Physicochemical Properties
This compound, with the chemical name 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide, is a well-characterized small molecule with properties suitable for a central nervous system (CNS) positron emission tomography (PET) tracer.[1][2][3][4] Its key physicochemical data are summarized in the tables below.
| Property | Value | Reference |
| Chemical Name | 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide | [2][3][4] |
| Molecular Formula | C22H19FN2O3 (for the unlabeled compound) | [2] |
| Mechanism of Action | Negative Allosteric Modulator (NAM) of mGluR2 | [5][6][7] |
| Biological Target | Metabotropic glutamate receptor 2 (mGluR2) | [5][6][7] |
| Pharmacological Parameters | Value | Reference |
| IC50 | 93 nM | [5][6][7] |
| Ki | 63 nM | [2][5][6][7] |
| Physicochemical Characteristics | Value | Reference |
| cLogP | 4.25 | [2] |
| LogD7.4 | 2.94 | [2] |
| Rat Plasma Stability (60 min) | 94.5% | [2] |
| Rat Liver Microsome Stability (60 min) | 47.8% | [2] |
| Molar Activity ([11C]this compound) | 212 ± 76 GBq/μmol | [2][3][4] |
| Radiochemical Purity ([11C]this compound) | >99% | [2][3][4] |
Experimental Protocols
The following sections detail the methodologies used to determine the key physicochemical and pharmacological properties of this compound.
1. mGluR2 Negative Allosteric Modulator (NAM) Activity Assay:
The functional activity of this compound as an mGluR2 NAM was determined using a cAMP GloSensor assay in CHO cells expressing recombinant human mGluR2.[2] This assay measures changes in intracellular cAMP concentrations induced by Gi/o G-protein activation.[2] The IC50 value was determined in the presence of an EC80 concentration of L-glutamate (100 μM).[2]
2. Radioligand Binding Assay for Ki Determination:
The binding affinity (Ki) of this compound for mGluR2 was likely determined through a competitive binding assay using a radiolabeled ligand for mGluR2. While the specific protocol for this compound is not detailed in the provided results, a standard approach involves incubating the mGluR2-expressing membranes with a known concentration of the radioligand and varying concentrations of the competitor compound (this compound). The concentration of this compound that displaces 50% of the radioligand is used to calculate the Ki value.
3. Lipophilicity Measurement (LogD7.4):
The lipophilicity of this compound was determined using the "shake flask method".[2] This involves partitioning the compound between n-octanol and a phosphate (B84403) buffer at pH 7.4. The logarithm of the ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase provides the LogD7.4 value.[2]
4. In Vitro Stability Assays:
-
Plasma Stability: this compound was incubated with rat plasma for 60 minutes to assess its stability. The percentage of the compound remaining after the incubation period was determined by analytical methods such as HPLC.[2]
-
Liver Microsome Stability: The metabolic stability of this compound was evaluated by incubating it with rat liver microsomes for 60 minutes. The remaining percentage of the parent compound was quantified to determine its stability.[2]
5. Synthesis and Characterization of [11C]this compound:
The radiolabeled form of this compound, [11C]this compound, was synthesized via the O-[11C]methylation of its phenol (B47542) precursor.[2][3][4] The molar activity and radiochemical purity were determined using analytical techniques such as radio-HPLC.[2]
Signaling Pathway and Mechanism of Action
This compound acts as a negative allosteric modulator of the mGluR2 receptor. Glutamate, the primary excitatory neurotransmitter in the central nervous system, activates mGluR2, which is a G-protein coupled receptor (GPCR).[1][8] Activation of mGluR2 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[1] As a NAM, this compound binds to a site on the mGluR2 receptor that is distinct from the glutamate binding site and reduces the efficacy of glutamate-mediated signaling.[2] This mechanism is important for its potential therapeutic applications in neuropsychiatric disorders.[2][3][4]
Caption: Signaling pathway of this compound as a negative allosteric modulator of mGluR2.
Experimental Workflow for PET Imaging
The development of [11C]this compound as a PET imaging ligand involves several key steps, from synthesis to in vivo evaluation. This workflow allows for the non-invasive visualization and quantification of mGluR2 in the brain.[2][3][4]
Caption: Experimental workflow for the synthesis and in vivo evaluation of [11C]this compound.
References
- 1. Discovery of [11C]MK-8056: A Selective PET Imaging Agent for the Study of mGluR2 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H-pyrano[2,3- b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. amsbio.com [amsbio.com]
- 8. biorxiv.org [biorxiv.org]
The Role of Metabotropic Glutamate Receptor 2 (mGluR2) in Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabotropic glutamate (B1630785) receptor 2 (mGluR2), a presynaptic Gi/o-coupled receptor, plays a crucial role in modulating glutamatergic neurotransmission. Its function as an autoreceptor, inhibiting glutamate release, positions it as a key player in maintaining synaptic homeostasis. Dysregulation of mGluR2 has been implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, Parkinson's disease, and mood disorders. This technical guide provides an in-depth overview of the role of mGluR2 in these conditions, presenting quantitative data on its expression changes, detailed experimental protocols for its study, and visualizations of its core signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to understand and target mGluR2 in the context of neurological disease.
Introduction to mGluR2
mGluR2, encoded by the GRM2 gene, is a member of the Group II metabotropic glutamate receptors, which also includes mGluR3. These receptors are primarily located on presynaptic terminals, where they act as autoreceptors to sense synaptic glutamate levels and subsequently inhibit further glutamate release.[1][2] This negative feedback mechanism is critical for preventing neuronal hyperexcitability and maintaining the balance of excitatory neurotransmission.
Activation of mGluR2 by glutamate leads to the activation of the inhibitory G protein, Gi/o. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[3][4] Additionally, mGluR2 signaling can modulate the activity of various ion channels and interact with other signaling pathways, such as the Extracellular signal-Regulated Kinase (ERK) pathway.[5] Given its pivotal role in regulating glutamate signaling, alterations in mGluR2 expression and function have been linked to the pathophysiology of numerous neurological disorders.
mGluR2 in Neurological Disorders: Quantitative Insights
Significant alterations in mGluR2 expression have been observed in several neurological disorders. The following tables summarize key quantitative findings from post-mortem human brain studies and animal models.
Table 1: mGluR2 Protein Expression Changes in Schizophrenia
| Brain Region | Change in mGluR2 Protein | Method | Reference |
| Dorsolateral Prefrontal Cortex (DLPFC) | No significant change | Western Blot | [6] |
| Prefrontal Cortex (PFC) | Increased immunoreactivity | Western Blot | [2] |
Table 2: mGluR2 Expression and Binding in Alzheimer's Disease
| Brain Region | Change in mGluR2 | Method | Reference |
| Hippocampus (CA1 & CA3 pyramidal neurons) | Increased expression | Immunohistochemistry | [7] |
| Hippocampus | Significant increase in protein level | Immunoblot | [5] |
Table 3: mGluR2/3 Ligand Binding in Parkinson's Disease
| Brain Region | Change in [3H]LY341495 Specific Binding | Condition | Reference |
| Caudate | -22% | Patients without "wearing-off" vs. controls | |
| Globus Pallidus (internal) | -30% | Patients without "wearing-off" vs. controls |
Core Signaling Pathways of mGluR2
The primary signaling pathway initiated by mGluR2 activation is the Gi/o-mediated inhibition of adenylyl cyclase. However, mGluR2 can also modulate other critical intracellular signaling cascades, including the ERK/MAPK pathway, which can be influenced by β-arrestin.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the role of mGluR2.
Western Blotting for mGluR2 in Brain Tissue
This protocol is adapted from methodologies used in studies of mGluR2 expression in post-mortem human brain tissue and rodent models.[8]
Workflow Diagram:
Materials:
-
Brain tissue (e.g., prefrontal cortex, hippocampus)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-mGluR2 (e.g., Abcam ab15672 or Millipore 07-261-I)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Homogenization: Homogenize frozen brain tissue in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Dilute samples to a final concentration of 1-2 µg/µL in Laemmli buffer and denature at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-mGluR2 antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Perform densitometric analysis of the bands, normalizing to a loading control (e.g., GAPDH or β-actin).
Immunohistochemistry for mGluR2 in Rodent Brain
This protocol is a general guideline for fluorescent immunohistochemistry in free-floating rodent brain sections, adapted from various sources.[9][10]
Materials:
-
Perfused and post-fixed rodent brain, cryoprotected in sucrose (B13894) solution
-
Cryostat or vibrating microtome
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum)
-
Primary antibody: Mouse anti-mGluR2 monoclonal antibody
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Sectioning: Cut 30-40 µm thick sections of the brain using a cryostat or vibrating microtome and collect them in PBS.
-
Permeabilization and Blocking: Incubate the sections in blocking solution for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-mGluR2 antibody (diluted in blocking solution) for 24-48 hours at 4°C.
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
Secondary Antibody Incubation: Incubate the sections with the fluorescently labeled secondary antibody (diluted in blocking solution) for 2 hours at room temperature, protected from light.
-
Washing: Wash the sections three times for 10 minutes each in PBS, protected from light.
-
Counterstaining: Incubate the sections with DAPI for 10 minutes.
-
Mounting: Mount the sections onto glass slides and coverslip using an appropriate mounting medium.
-
Imaging: Visualize the staining using a confocal or fluorescence microscope.
Radioligand Binding Assay for mGluR2/3
This protocol describes a filtration-based radioligand binding assay using [3H]LY341495 to quantify mGluR2/3 density in brain homogenates.
Materials:
-
Brain tissue homogenate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]LY341495 (radioligand)
-
Unlabeled LY341495 (for determining non-specific binding)
-
96-well filter plates (e.g., GF/B filters)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, add brain membrane homogenate (50-100 µg protein), varying concentrations of [3H]LY341495, and either assay buffer (for total binding) or a high concentration of unlabeled LY341495 (e.g., 1 µM, for non-specific binding) in a final volume of 250 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform Scatchard analysis or non-linear regression to determine the Bmax (receptor density) and Kd (binding affinity).
Electrophysiological Recording of mGluR2-Mediated Currents
This protocol outlines a whole-cell patch-clamp recording configuration to measure the effects of mGluR2 activation on synaptic transmission in acute brain slices.[11][12][13]
Workflow Diagram:
Solutions:
-
Artificial Cerebrospinal Fluid (ACSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal Pipette Solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, pH adjusted to 7.3 with KOH.
Procedure:
-
Slice Preparation: Prepare 300-400 µm thick acute brain slices from the region of interest (e.g., hippocampus or prefrontal cortex) in ice-cold ACSF.
-
Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF at room temperature or 32-34°C.
-
Patching: Using a glass micropipette filled with internal solution, establish a whole-cell patch-clamp recording from a target neuron.
-
Data Acquisition: In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous or evoked excitatory postsynaptic currents (EPSCs).
-
Drug Application: After recording a stable baseline, bath-apply a selective mGluR2 agonist (e.g., LY379268).
-
Analysis: Measure the amplitude and frequency of EPSCs before and after drug application to determine the effect of mGluR2 activation on synaptic transmission.
Conclusion
mGluR2 stands as a critical regulator of excitatory neurotransmission, and its dysregulation is increasingly recognized as a significant factor in the pathophysiology of a range of debilitating neurological disorders. The data and protocols presented in this guide underscore the importance of continued research into the precise mechanisms by which mGluR2 contributes to disease states. A deeper understanding of its signaling pathways and expression patterns will be instrumental in the development of novel and targeted therapeutic strategies. The methodologies outlined here provide a robust framework for researchers to further elucidate the complex role of mGluR2 and to evaluate the potential of mGluR2-targeted compounds as effective treatments for these challenging conditions.
References
- 1. Intrinsic Plasticity Induced by Group II Metabotropic Glutamate Receptors via Enhancement of High Threshold KV Currents in Sound Localizing Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor protein expression in the prefrontal cortex and striatum in schizophrenia | CDRL [cdrl-ut.org]
- 3. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cAMP Levels Increased by Activation of Metabotropic Glutamate Receptors Correlate with Visual Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aberrant expression of metabotropic glutamate receptor 2 in the vulnerable neurons of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mGluR2/3 mechanisms in primate dorsolateral prefrontal cortex: evidence for both presynaptic and postsynaptic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic Glutamate Receptors in Alzheimer’s Disease Synaptic Dysfunction: Therapeutic Opportunities and Hope for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabotropic Glutamate Receptor 2 Expression Is Chronically Elevated in Male Rats With Post-Traumatic Stress Disorder Related Behavioral Traits Following Repetitive Low-Level Blast Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distribution of a metabotropic glutamate receptor, mGluR2, in the central nervous system of the rat and mouse: an immunohistochemical study with a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunohistochemical localization of metabotropic glutamate receptors mGluR1a and mGluR2/3 in the rat basal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation Requirements for Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Astrocytic PAR1 and mGluR2/3 control synaptic glutamate time course at hippocampal CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Toxicity Profile of mG2N001
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available information regarding the safety and toxicity profile of mG2N001. A comprehensive assessment of its safety and toxicity would require access to proprietary data from preclinical and clinical studies, which is not currently in the public domain. The information presented here is intended for research and informational purposes only and should not be construed as a complete safety evaluation.
Introduction
This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] Due to its pharmacological profile, this compound and its radiolabeled analogue, [11C]this compound, have been investigated primarily as positron emission tomography (PET) imaging agents to study the distribution and density of mGluR2 in the brain.[1][2] This guide aims to provide a comprehensive overview of the currently known safety and toxicity profile of this compound, based on available scientific literature.
Preclinical Safety and Toxicology
Detailed preclinical safety and toxicology data for this compound, conducted under Good Laboratory Practice (GLP) conditions, are not extensively available in the public literature. The primary focus of published studies has been on its utility as a PET imaging ligand.
2.1. Acute and Repeat-Dose Toxicity
No classical acute toxicity studies determining the median lethal dose (LD50) or comprehensive repeat-dose toxicity studies have been published for this compound. The existing literature describes its administration in preclinical imaging studies in rats and non-human primates.[1][2] In these studies, the compound was administered at doses suitable for PET imaging, which are typically very low and not designed to elicit toxic effects.
2.2. Safety Pharmacology
There is a lack of published dedicated safety pharmacology studies examining the effects of this compound on the central nervous, cardiovascular, and respiratory systems. For a related mGluR2 NAM, cardiovascular safety was assessed through in vitro ion channel assays, which showed a low risk at tracer concentrations.[3] Similar assessments for this compound have not been publicly reported.
2.3. Genotoxicity
No studies assessing the genotoxic potential of this compound (e.g., Ames test, in vitro chromosomal aberration assay, in vivo micronucleus test) have been found in the public domain.
2.4. Reproductive and Developmental Toxicity
Information regarding the reproductive and developmental toxicity of this compound is not available in the published literature.
Clinical Safety
As of the current available information, there are no published results from clinical trials evaluating the safety and tolerability of this compound as a therapeutic agent. Its use in humans has been limited to its role as a PET imaging agent, where it is administered in microdoses. The safety profile at these low, diagnostic doses is not representative of the potential adverse effects at therapeutic concentrations.
Signaling Pathways and Experimental Workflows
4.1. mGluR2 Signaling Pathway
This compound acts as a negative allosteric modulator of mGluR2. This means it binds to a site on the receptor that is different from the glutamate binding site and reduces the receptor's response to glutamate. mGluR2 is a G-protein coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By inhibiting mGluR2, this compound would be expected to disinhibit this pathway, potentially leading to increased cAMP levels.
Caption: this compound negatively modulates mGluR2 signaling.
4.2. Experimental Workflow for PET Imaging
The typical workflow for a preclinical PET imaging study with [11C]this compound involves several key steps, from radiolabeling to data analysis.
Caption: Preclinical PET imaging experimental workflow.
Data Summary
Due to the lack of publicly available quantitative data, a structured table summarizing the safety and toxicity profile of this compound cannot be provided at this time.
Experimental Protocols
Detailed experimental protocols for formal toxicology studies of this compound are not available in the public domain. The protocols that are available relate to its use in PET imaging studies.
Example Protocol: In vivo PET Imaging in Non-Human Primates (General Outline)
-
Animal Model: Cynomolgus monkeys.
-
Radiotracer: [11C]this compound.
-
Dose: A low mass dose suitable for PET imaging, typically in the microgram range, with radioactivity levels appropriate for scanning.
-
Administration: Intravenous (IV) bolus injection.
-
Anesthesia: Animals are typically anesthetized for the duration of the scan to prevent movement artifacts.
-
Scanning: Dynamic PET scans are acquired over a period of time (e.g., 90-120 minutes) to measure the uptake and distribution of the radiotracer in the brain.
-
Arterial Blood Sampling: Arterial blood is often sampled throughout the scan to measure the concentration of the radiotracer in the plasma and to determine the fraction of unchanged parent compound versus its metabolites. This information is crucial for kinetic modeling.
-
Data Analysis: Time-activity curves are generated for different brain regions of interest. Kinetic modeling is then applied to these curves and the arterial input function to estimate parameters such as the volume of distribution (VT), which is related to receptor density.
Conclusion
The current publicly available information on this compound is heavily focused on its properties as a PET imaging agent for the mGluR2 receptor. While its use in preclinical imaging studies suggests it is safe at the low doses required for this application, a comprehensive safety and toxicity profile for therapeutic use is not available. Key data from standard preclinical toxicology studies, including acute and repeat-dose toxicity, safety pharmacology, genotoxicity, and reproductive toxicity, are absent from the public literature. Similarly, no clinical safety data from studies evaluating this compound as a therapeutic agent have been published. Therefore, a thorough assessment of the safety and toxicity of this compound for any potential therapeutic application cannot be made at this time and would be contingent on the results of dedicated non-clinical and clinical safety studies. Researchers and drug development professionals should exercise caution and recognize the significant data gaps when considering this compound for further development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of [11C]MK-8056: A Selective PET Imaging Agent for the Study of mGluR2 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for [¹¹C]mG2N001 PET Imaging in Rodent Brain
Topic: [¹¹C]mG2N001 PET Imaging Protocol for Rodent Brain Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabotropic glutamate (B1630785) receptor 2 (mGluR2) is a promising target for the therapeutic intervention of neurological and psychiatric disorders. [¹¹C]this compound is a positron emission tomography (PET) radioligand developed for the in vivo imaging and quantification of mGluR2. However, it has been reported to have limited blood-brain barrier (BBB) permeability[1]. This document provides a detailed protocol for PET imaging in the rodent brain using [¹¹C]this compound, with supplementary information drawn from protocols for similar mGluR2 PET ligands where direct data for [¹¹C]this compound is not available. These protocols are intended to guide researchers in designing and executing preclinical imaging studies to assess mGluR2 expression and occupancy.
Radiosynthesis and Quality Control of [¹¹C]this compound
The radiosynthesis of [¹¹C]this compound typically involves the ¹¹C-methylation of a suitable precursor. While specific details for [¹¹C]this compound are not extensively published, a general procedure based on similar tracers is outlined below. For instance, the synthesis of [¹¹C]MK-8056, another mGluR2 NAM PET tracer, is achieved by treating the phenol (B47542) precursor with [¹¹C]methyl iodide[2].
1.1. Radiosynthesis Procedure (General)
A solution of the precursor in a suitable solvent (e.g., DMF) is treated with [¹¹C]CH₃I in the presence of a base (e.g., Cs₂CO₃) at an elevated temperature. The reaction mixture is then purified using high-performance liquid chromatography (HPLC) to isolate [¹¹C]this compound. The final product is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol (B145695) or propylene (B89431) glycol) for intravenous injection.
1.2. Quality Control
Quality control measures are essential to ensure the suitability of the radiotracer for in vivo studies.
| Parameter | Specification | Method |
| Radiochemical Purity | > 98% | HPLC |
| Molar Activity (Aₘ) | > 37 GBq/µmol | HPLC |
| Chemical Purity | > 98% | HPLC |
Experimental Protocols
2.1. Animal Preparation
-
Animal Model: Sprague Dawley or Wistar rats (male, 360-420 g) are commonly used.
-
Acclimatization: Animals should be acclimatized to the facility for at least one week before the experiment.
-
Fasting: Animals should be fasted for 4-6 hours before the PET scan to ensure stable physiological conditions. Water should be available ad libitum.
-
Catheterization: For tracer injection and blood sampling, a catheter is inserted into the lateral tail vein. For arterial blood sampling to generate an input function, the femoral or carotid artery can be catheterized.
-
Anesthesia: During the imaging procedure, animals are anesthetized with isoflurane (B1672236) (1.0–1.5%) in oxygen (1–1.5 L/min). Vital signs, including heart rate and respiration, should be monitored throughout the scan.
2.2. PET Imaging Protocol
-
PET Scanner: A preclinical PET scanner, such as the Inveon PET scanner (Siemens) or Triumph II Preclinical Imaging System (Trifoil Imaging), can be used.
-
Tracer Injection: [¹¹C]this compound (typically 20-41 MBq) is administered as an intravenous bolus injection through the tail vein catheter.
-
Image Acquisition: A dynamic 3D list-mode acquisition is initiated simultaneously with the tracer injection and continues for 60-120 minutes.
-
Image Reconstruction: The acquired data are reconstructed using an appropriate algorithm (e.g., 3D OSEM/MAP). Attenuation and scatter corrections should be applied.
Experimental Workflow for Rodent Brain PET Imaging
Caption: Workflow for [¹¹C]this compound Rodent Brain PET Imaging.
2.3. Data Analysis
-
Region of Interest (ROI) Definition: ROIs for different brain regions (e.g., cerebellum, striatum, cortex, hippocampus) are delineated on the PET images, often guided by co-registration with a magnetic resonance imaging (MRI) template.
-
Time-Activity Curve (TAC) Generation: TACs are generated for each ROI by plotting the average radioactivity concentration against time.
-
Kinetic Modeling: The brain uptake of [¹¹C]this compound can be quantified using various pharmacokinetic models. A reversible two-tissue compartment model (2T4k) is often preferred for receptor-binding tracers[3][4]. Simplified methods like the Standardized Uptake Value (SUV) can also be used for semi-quantitative analysis.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from preclinical PET studies with similar mGluR2 radiotracers, which can serve as a reference for studies with [¹¹C]this compound.
Table 1: Radiosynthesis and Quality Control Parameters
| Radiotracer | Radiochemical Yield (Decay-Corrected) | Molar Activity (Aₘ) at EOS | Radiochemical Purity | Reference |
| [¹¹C]mG2P001 | Not Reported | 98 ± 30 GBq/µmol | > 98% | [3] |
| [¹¹C]18 (MG7-2109) | 23% | Not Reported | Not Reported | [5] |
| [¹¹C]AZ12559322 | 13.4% | > 37 GBq/µmol | > 98% | [1] |
| [¹¹C]MK-8056 | 27% | 3292 Ci/mmol (121.8 GBq/µmol) | > 99% | [2] |
Table 2: In Vivo Imaging Parameters and Observations
| Radiotracer | Animal Model | Injected Activity | Scan Duration | Key Findings | Reference |
| [¹¹C]mG2P001 | Sprague Dawley Rat | 20.0–41.1 MBq | 60 min | Enhanced brain uptake after pretreatment with unlabeled compound. | [6][7] |
| [¹¹C]1 (GSK1059865) | C57BL/6 Mouse | 3.7–7.4 MBq | 60 min | Did not show specific binding under self-block conditions. | [8] |
| [¹¹C]18 (MG7-2109) | Rat | Not Specified | Dynamic | Homogeneous distribution and rapid clearance, indicating limited specific binding. | [5] |
| [¹¹C]GSK-189254 | Wistar Rat | Not Specified | 60 min | Best described by a 2T4k kinetic model. | [4][9] |
Signaling Pathway and Mechanism of Action
[¹¹C]this compound is a negative allosteric modulator (NAM) of the mGluR2. mGluR2s are G-protein coupled receptors that, upon activation by glutamate, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. As a NAM, [¹¹C]this compound binds to an allosteric site on the receptor, reducing the affinity and/or efficacy of glutamate.
mGluR2 Signaling Pathway
Caption: mGluR2 Signaling and Modulation by [¹¹C]this compound.
Conclusion
This document provides a comprehensive set of protocols and application notes for conducting [¹¹C]this compound PET imaging in the rodent brain. While the limited BBB permeability of [¹¹C]this compound may present challenges, these guidelines, supplemented with data from similar mGluR2 tracers, offer a solid foundation for researchers. Adherence to these protocols will facilitate the acquisition of reliable and reproducible data, thereby advancing our understanding of the role of mGluR2 in health and disease.
References
- 1. Radiosynthesis and Evaluation of 11C-Labeled Isoindolone-Based Positive Allosteric Modulators for Positron Emission Tomography Imaging of Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of [11C]MK-8056: A Selective PET Imaging Agent for the Study of mGluR2 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Pharmacokinetic Modeling of [11C]GSK-189254, PET Tracer Targeting H3 Receptors, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PET imaging studies to investigate functional expression of mGluR2 using [11C]mG2P001 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Syntheses and preclinical evaluations of 11C-labeled radioligands for imaging brain orexin-1 and orexin-2 receptors with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for mG2N001 in In-Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
mG2N001 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2][3] As a member of the Group II metabotropic glutamate receptors, mGluR2 is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic transmission and neuronal excitability.[4][5] Its activation by the endogenous ligand glutamate leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][6] mGluR2 is a promising therapeutic target for several neuropsychiatric disorders.[3][7] These application notes provide detailed protocols for utilizing this compound in in-vitro cell-based assays to characterize its pharmacological activity and investigate its effects on cellular signaling pathways.
Data Presentation
The following table summarizes the key in-vitro pharmacological data for this compound.
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 93 nM | CHO cells expressing human mGluR2 | cAMP GloSensor Assay | [1][3] |
| Ki | 63 nM | CHO cells expressing human mGluR2 | Radioligand Binding Assay | [1][2] |
Signaling Pathway
The diagram below illustrates the canonical signaling pathway of mGluR2 and the mechanism of action for this compound. As a negative allosteric modulator, this compound binds to a site on the mGluR2 receptor that is distinct from the glutamate binding site. This binding event reduces the efficacy of glutamate-mediated signaling, leading to an increase in adenylyl cyclase activity and consequently, a rise in intracellular cAMP levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. PET imaging studies to investigate functional expression of mGluR2 using [11C]mG2P001 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H-pyrano[2,3- b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for mG2N001: A Tool for Studying Metabotropic Glutamate Receptor 2 (mGluR2) Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, playing a crucial role in a vast array of physiological processes, including synaptic plasticity, learning, and memory. Dysregulation of glutamatergic signaling is implicated in numerous neurological and psychiatric disorders. The metabotropic glutamate receptor 2 (mGluR2), a class C G-protein coupled receptor (GPCR), is a key regulator of glutamate neurotransmission. Primarily located on presynaptic terminals, mGluR2 acts as an autoreceptor to inhibit glutamate release.[1][2][3] It is also expressed on some postsynaptic neurons and glial cells.[1][4]
mG2N001 is a potent and selective negative allosteric modulator (NAM) of mGluR2.[5][6] Unlike orthosteric antagonists that directly block the glutamate binding site, NAMs bind to a distinct allosteric site on the receptor, modulating the receptor's response to glutamate.[7][8] This property makes this compound a valuable research tool for dissecting the physiological and pathological roles of mGluR2 signaling. Its radiolabeled form, [11C]this compound, is also utilized as a positron emission tomography (PET) imaging ligand to visualize and quantify mGluR2 in the brain.[5][6]
These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying mGluR2 signaling pathways in both in vitro and in vivo settings.
Physicochemical and Pharmacological Properties of this compound
This compound exhibits high affinity and selectivity for mGluR2. The following table summarizes its key quantitative properties.
| Property | Value | Reference |
| Mechanism of Action | Negative Allosteric Modulator (NAM) of mGluR2 | [5][6] |
| IC50 | 93 nM | [5][6] |
| Ki | 63 nM | [5][6] |
| Bioavailability (oral, rodent) | Good brain penetration | [5] |
mGluR2 Signaling Pathways
mGluR2 is coupled to the Gi/o family of G proteins.[7][9] Upon activation by glutamate, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][9] The Gβγ subunit can directly modulate the activity of ion channels, such as inhibiting voltage-gated calcium channels, which contributes to the reduction of neurotransmitter release.[4] Additionally, mGluR2 signaling can influence other downstream pathways, including the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[7][10]
As a negative allosteric modulator, this compound binds to mGluR2 and reduces the receptor's response to glutamate, thereby attenuating the downstream signaling cascade. This leads to an increase in glutamate release at the synapse where mGluR2 autoreceptors are present.
Diagram of the mGluR2 Signaling Pathway
Caption: mGluR2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for utilizing this compound to study mGluR2 signaling.
In Vitro Assays
1. Cell Culture and Transfection
This protocol describes the preparation of cells expressing mGluR2 for subsequent functional assays.
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous expression of mGluRs.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection:
-
Plate cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfect cells with a mammalian expression vector encoding human or rat mGluR2 using a suitable transfection reagent (e.g., Lipofectamine™ 3000) according to the manufacturer's instructions.
-
For stable cell line generation, co-transfect with a vector conferring antibiotic resistance and select for resistant clones.
-
Verify mGluR2 expression by Western blot or immunofluorescence.
-
2. cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit the glutamate-induced decrease in cAMP levels.
-
Materials:
-
mGluR2-expressing cells
-
This compound
-
Glutamate
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., GloSensor™ cAMP Assay or HTRF-based cAMP assay)
-
-
Protocol:
-
Seed mGluR2-expressing cells in a 96-well plate and grow overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of glutamate (e.g., EC80) in the presence of forskolin for 15-30 minutes at 37°C. The forskolin is used to elevate basal cAMP levels, making the inhibitory effect of mGluR2 activation more readily detectable.
-
Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's protocol.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and determine the IC50 value.
-
3. ERK1/2 Phosphorylation Assay
This assay assesses the effect of this compound on mGluR2-mediated ERK1/2 phosphorylation.
-
Materials:
-
mGluR2-expressing cells
-
This compound
-
Glutamate
-
Cell lysis buffer
-
Phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 antibodies
-
Western blot reagents or an ELISA-based ERK phosphorylation assay kit
-
-
Protocol:
-
Seed mGluR2-expressing cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Stimulate the cells with glutamate (e.g., EC50) for 5-10 minutes at 37°C.
-
Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated ERK1/2 and total ERK1/2 by Western blotting or a commercial ELISA kit.
-
Data Analysis: Quantify the band intensities for phospho-ERK1/2 and normalize to total ERK1/2. Plot the normalized phospho-ERK1/2 levels against the log concentration of this compound to determine the IC50.
-
Diagram of the In Vitro Experimental Workflow
Caption: Workflow for in vitro characterization of this compound.
In Vivo Assays
1. Animal Models
Standard laboratory mouse and rat strains (e.g., C57BL/6 mice, Sprague-Dawley rats) can be used. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care and use.
2. Pharmacokinetic Studies
Prior to efficacy studies, it is essential to characterize the pharmacokinetic profile of this compound in the chosen animal model to determine the optimal dose and time course for target engagement. This typically involves administering this compound via the intended route (e.g., intraperitoneal, oral) and measuring its concentration in plasma and brain tissue at various time points.
3. Target Engagement Assay
To confirm that this compound is interacting with mGluR2 in the brain, a target engagement study can be performed. This can be achieved by administering an mGluR2/3 agonist (e.g., LY379268) that induces a measurable physiological effect (e.g., hypolocomotion) and then assessing the ability of this compound to reverse this effect.[5]
4. Behavioral Assays: Forced Swim Test (Mouse)
The forced swim test is a commonly used behavioral assay to screen for antidepressant-like activity. Negative modulation of mGluR2/3 has been shown to have antidepressant-like effects in this model.[5]
-
Apparatus: A transparent cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer this compound or vehicle to the mice at a predetermined time before the test, based on pharmacokinetic data.
-
Gently place each mouse into the cylinder for a 6-minute test session.
-
Record the entire session with a video camera.
-
An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Data Analysis: Compare the duration of immobility between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time in the this compound-treated group suggests an antidepressant-like effect.
Diagram of the In Vivo Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound.
Conclusion
This compound is a powerful tool for investigating the role of mGluR2 in glutamatergic neurotransmission and its implications in health and disease. By acting as a negative allosteric modulator, it allows for the nuanced study of mGluR2 function. The protocols outlined in these application notes provide a solid foundation for researchers to utilize this compound in a variety of experimental paradigms, from in vitro cell-based assays to in vivo behavioral studies. These investigations will undoubtedly contribute to a deeper understanding of glutamate signaling and may pave the way for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. biorxiv.org [biorxiv.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of an mGluR2/3 negative allosteric modulator in rodent models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Evaluation of mG2N001
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate (B1630785) receptor 2 (mGluR2), a G-protein coupled receptor, has been identified as a potential therapeutic target in oncology.[1] Overexpression of mGluR2 has been observed in various malignancies, including glioma, medulloblastoma, and ependymoma.[1][2] Preclinical studies using mGluR2/3 antagonists have demonstrated suppression of tumor growth, suggesting that modulation of this receptor could be a viable anti-cancer strategy.[3][4] The downstream signaling cascades implicated in mGluR2-driven tumorigenesis include the MAPK and PI3K/AKT pathways.[3][4][5]
mG2N001 is a potent and selective negative allosteric modulator (NAM) of mGluR2. While initially developed as a PET imaging ligand for neuropsychiatric disorders, its mechanism of action presents a compelling rationale for its investigation as a targeted therapeutic agent in mGluR2-expressing cancers. These application notes provide a comprehensive framework for the in vivo evaluation of this compound in preclinical cancer models.
Hypothetical Signaling Pathway of mGluR2 in Cancer
The following diagram illustrates the proposed signaling pathway of mGluR2 in cancer cells and the inhibitory action of this compound. In this hypothetical model, glutamate binding to mGluR2 activates downstream pro-survival pathways such as PI3K/AKT and MAPK, leading to increased cell proliferation and survival. As a negative allosteric modulator, this compound is hypothesized to bind to a site on the mGluR2 receptor distinct from the glutamate binding site, thereby preventing receptor activation and inhibiting downstream signaling.
Caption: Hypothetical mGluR2 signaling pathway in cancer and the inhibitory effect of this compound.
Experimental Design and Protocols
Study 1: Efficacy of this compound in a Human Glioma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompromised mouse model bearing human mGluR2-positive glioma tumors.
Experimental Workflow:
Caption: Experimental workflow for the glioma xenograft study.
Data Presentation:
Table 1: Dosing and Administration for Xenograft Study
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Frequency | Number of Animals (n) |
| 1 | Vehicle Control | 0 | Intraperitoneal (IP) | Daily | 10 |
| 2 | This compound | 10 | Intraperitoneal (IP) | Daily | 10 |
| 3 | This compound | 30 | Intraperitoneal (IP) | Daily | 10 |
Table 2: Key Readouts and Endpoints for Xenograft Study
| Parameter | Measurement Frequency | Method |
| Tumor Volume | 2-3 times per week | Digital Calipers (Volume = (L x W²)/2) |
| Body Weight | 2-3 times per week | Electronic Scale |
| Clinical Observations | Daily | Visual assessment for signs of toxicity |
| Endpoint Tumor Weight | End of study | Electronic Scale |
| Pharmacodynamic Markers | End of study | Western Blot/IHC for p-AKT, p-MAPK in tumors |
Protocols:
1. Cell Culture and Implantation:
-
Culture U87-MG (human glioblastoma, mGluR2-positive) cells in appropriate media.
-
Harvest cells during logarithmic growth phase and assess viability (must be >90%).
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of 6-8 week old female athymic nude mice.
2. Tumor Monitoring and Randomization:
-
Begin monitoring tumor growth 3-4 days post-implantation using digital calipers.
-
When the average tumor volume reaches 100-150 mm³, randomize mice into the treatment groups outlined in Table 1.
3. Treatment Administration:
-
Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
Administer the assigned treatment via intraperitoneal injection daily for the duration of the study (typically 21-28 days).
4. Efficacy and Toxicity Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animals daily for any clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at a fixed time point.
5. Tissue Collection and Analysis:
-
At the study endpoint, euthanize mice and excise tumors.
-
Weigh the tumors and divide them for downstream analysis (e.g., flash-freeze a portion for Western blot, fix a portion in formalin for immunohistochemistry).
-
Analyze tumor lysates for levels of p-AKT and p-MAPK to assess target engagement.
Study 2: Immunomodulatory Effects of this compound in a Syngeneic Melanoma Model
Objective: To investigate the effect of this compound on the tumor immune microenvironment in a fully immunocompetent mouse model of melanoma.
Experimental Workflow:
Caption: Experimental workflow for the syngeneic melanoma study.
Data Presentation:
Table 3: Dosing and Administration for Syngeneic Study
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Frequency | Number of Animals (n) |
| 1 | Vehicle Control | 0 | Intraperitoneal (IP) | Daily | 10 |
| 2 | This compound | 30 | Intraperitoneal (IP) | Daily | 10 |
| 3 | Anti-PD-1 Antibody | 10 | Intraperitoneal (IP) | Every 3 days | 10 |
| 4 | This compound + Anti-PD-1 | 30 + 10 | Intraperitoneal (IP) | Daily (this compound) / E3D (αPD-1) | 10 |
Table 4: Key Readouts and Endpoints for Syngeneic Study
| Parameter | Measurement Frequency | Method |
| Tumor Volume | 2-3 times per week | Digital Calipers (Volume = (L x W²)/2) |
| Body Weight | 2-3 times per week | Electronic Scale |
| Survival | Daily | Monitor until humane endpoint |
| Immune Cell Infiltration | End of study | Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs) |
| Systemic Immune Response | End of study | Flow Cytometry of Splenocytes |
Protocols:
1. Cell Culture and Implantation:
-
Culture B16-F10 mouse melanoma cells in appropriate media.
-
Harvest and prepare cells as described for the xenograft model.
-
Subcutaneously inject 0.1 mL of cell suspension (1 x 10^6 cells) into the right flank of 6-8 week old female C57BL/6 mice.
2. Treatment and Monitoring:
-
Randomize mice into treatment groups when tumors are palpable.
-
Administer treatments as detailed in Table 3.
-
Monitor tumor growth and animal well-being as previously described. A separate cohort may be used for survival analysis.
3. Immune Profiling:
-
At a pre-determined time point or when tumors reach a specific size, euthanize mice and harvest tumors and spleens.
-
Process tumors into single-cell suspensions using enzymatic digestion.
-
Prepare splenocytes by mechanical dissociation.
-
Stain single-cell suspensions with fluorescently-conjugated antibodies against immune cell markers (e.g., CD3, CD4, CD8, FoxP3, CD11b, Gr-1) for analysis by flow cytometry.
-
Analyze the proportions and activation status of key immune cell populations within the tumor and spleen.
References
- 1. Metabotropic Glutamate Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate in cancers: from metabolism to signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of glutamate receptors in the regulation of the tumor microenvironment [frontiersin.org]
- 4. The role of glutamate receptors in the regulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Preparing mG2N001 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
mG2N001 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), a G-protein coupled receptor that plays a crucial role in regulating synaptic transmission.[1][2][3] As a NAM, this compound binds to an allosteric site on the mGluR2, distinct from the glutamate binding site, to inhibit the receptor's response to glutamate. This modulation of mGluR2 activity makes this compound a valuable tool for studying the physiological and pathological roles of this receptor, with potential therapeutic applications in various neurological and psychiatric disorders. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results.
This document provides detailed protocols for the preparation of this compound stock solutions, along with a summary of its relevant chemical and physical properties.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 330.35 g/mol | [1][4] |
| CAS Number | 2760515-88-4 | [1][4] |
| Appearance | Crystalline solid | |
| IC₅₀ | 93 nM (for mGluR2) | [1][2][3] |
| Kᵢ | 63 nM (for mGluR2) | [1][2][3] |
| Solubility | > 45 mg/mL in DMSOInsoluble in water | [5] |
| Recommended Storage (Solid) | Store at -20°C for long-term storage. | [4] |
| Recommended Storage (Stock Solution) | Aliquot and store at -20°C or -80°C. | [4][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Equilibrate: Allow the vial containing this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh 3.30 mg of this compound (see calculation below).
-
Calculation:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 330.35 g/mol x 1000 mg/g = 3.3035 mg
-
-
-
Dissolving:
-
Aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube or amber glass vial.
-
Add the calculated volume of anhydrous DMSO (in this case, 1 mL) to the tube.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Under these conditions, the stock solution is expected to be stable for several months.
-
Protocol 2: Preparation of Working Solutions
For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium or experimental buffer to achieve the desired final working concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments, which consists of the same final concentration of DMSO used in the experimental group without the compound.
-
Working Concentration Range: For in vitro functional assays, concentrations ranging from 0 to 100 nM are typically used.[6] Nonspecific activity has been observed at concentrations above 300 nM.[6]
Mandatory Visualizations
This compound Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solutions.
Signaling Pathway of mGluR2 and Inhibition by this compound
Caption: Simplified signaling pathway of mGluR2 and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. amsbio.com [amsbio.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. biorxiv.org [biorxiv.org]
- 6. Discovery of [11C]MK-8056: A Selective PET Imaging Agent for the Study of mGluR2 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for mG2N001 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
mG2N001 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), a G-protein coupled receptor involved in the modulation of glutamatergic transmission.[1][2][3] Due to its high brain penetration and selective accumulation in mGluR2-rich regions, its radiolabeled form, [11C]this compound, has been extensively utilized as a positron emission tomography (PET) imaging ligand in preclinical animal models to study the distribution and function of mGluR2.[1][2][3][4] These studies provide valuable insights into the receptor's role in various neuropsychiatric disorders.
Mechanism of Action: mGluR2 Signaling Pathway
This compound acts as a NAM at the mGluR2 receptor. Presynaptically located mGluR2 receptors are typically activated by glutamate, leading to an inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) production. This signaling cascade ultimately results in the inhibition of further glutamate release. As a NAM, this compound binds to an allosteric site on the mGluR2 receptor, reducing the efficacy of glutamate and thereby increasing synaptic glutamate levels. This mechanism is of therapeutic interest for cognitive and depressive disorders.[4]
References
- 1. Improved bioavailability of the mGlu2/3 receptor agonist LY354740 using a prodrug strategy: in vivo pharmacology of LY544344 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PET imaging studies to investigate functional expression of mGluR2 using [11C]mG2P001 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: mG2N001 in Preclinical Neuropsychiatric Disorder Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
mG2N001 (also known as RO4491533) is a selective, negative allosteric modulator (NAM) of group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1] These receptors are predominantly located presynaptically and function as autoreceptors to inhibit glutamate release. By negatively modulating mGluR2/3, this compound enhances glutamatergic transmission in key brain regions implicated in neuropsychiatric disorders. Preclinical studies have primarily focused on its potential as a novel antidepressant with a rapid onset of action. This document provides a detailed overview of the application of this compound in relevant preclinical models, including experimental protocols and a summary of key findings.
Mechanism of Action
This compound is a non-competitive antagonist that binds to an allosteric site on mGluR2 and mGluR3 receptors.[1] This binding event reduces the affinity and/or efficacy of the endogenous ligand, glutamate, for the orthosteric binding site. The antagonism of these presynaptic autoreceptors leads to an increase in glutamate release in brain regions such as the prefrontal cortex. This enhancement of glutamatergic neurotransmission is believed to underlie the antidepressant-like effects observed in preclinical models. In vitro studies have confirmed that this compound is equipotent at both mGluR2 and mGluR3 and does not exhibit activity at other mGluR subtypes.[1]
Figure 1: Signaling pathway of this compound as an mGluR2/3 NAM.
Application in Preclinical Models of Depression
The primary application of this compound in preclinical research has been in rodent models of depression, where it has demonstrated antidepressant-like properties. The most commonly used assays are the Forced Swim Test (FST) and the Tail Suspension Test (TST).
Quantitative Data Summary
| Model | Species | Compound | Dosing Route | Key Findings | Reference |
| Forced Swim Test (FST) | Mouse (C57Bl6/J) | This compound (RO4491533) | Oral gavage | Dose-dependently reduced immobility time. | [1] |
| Tail Suspension Test (TST) | Mouse (Helpless 'H' line) | This compound (RO4491533) | Oral gavage | Active in reducing immobility time. | [1] |
Note: Specific quantitative data on the dose-response relationship for this compound (RO4491533) from the primary literature was not publicly available in the search results. The findings are based on the qualitative descriptions in the cited abstract.
Experimental Protocols
Forced Swim Test (FST)
The FST is a widely used behavioral despair model to screen for potential antidepressant activity.
Materials:
-
Cylindrical containers (e.g., 25 cm tall, 10 cm in diameter)
-
Water (23-25°C)
-
Video recording equipment
-
Drying towels and warming area for animals post-test
Protocol:
-
Fill the cylinders with water to a depth where the animal cannot touch the bottom with its tail or feet (approximately 15 cm).
-
Administer this compound or vehicle control to the animals at the desired time point before the test (e.g., 60 minutes prior).
-
Gently place each mouse into its individual cylinder.
-
Record the session for a total of 6 minutes.
-
After 6 minutes, remove the animals from the water, dry them thoroughly, and place them in a warmed holding cage before returning them to their home cage.
-
Analyze the video recordings, typically scoring the last 4 minutes of the test. The primary measure is the duration of immobility, defined as the time the animal spends floating passively with only minor movements necessary to keep its head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
Figure 2: Experimental workflow for the Forced Swim Test.
Tail Suspension Test (TST)
The TST is another common model of behavioral despair used to assess antidepressant efficacy.
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Video recording equipment
Protocol:
-
Administer this compound or vehicle control to the animals at the designated time before the test.
-
Secure a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).
-
Suspend the mouse by its tail from the horizontal bar. Ensure the mouse cannot reach any surfaces to climb on.
-
Record the session for a total of 6 minutes.
-
At the end of the 6-minute session, carefully remove the mouse and the tape and return it to its home cage.
-
Analyze the video recordings for the total duration of immobility. Immobility is defined as the absence of any movement, with the mouse hanging passively.
-
A reduction in the total time spent immobile suggests an antidepressant-like effect.
Figure 3: Experimental workflow for the Tail Suspension Test.
Application in Other Neuropsychiatric Disorder Models
While the primary focus of this compound research has been on depression, the role of mGluR2/3 in other neuropsychiatric conditions such as anxiety and schizophrenia is an area of active investigation.
Anxiety Disorders
Preclinical studies have explored the effects of mGluR2/3 modulators in models of anxiety. Interestingly, both mGluR2/3 agonists and antagonists have shown anxiolytic-like properties in different models. For instance, the mGluR2/3 antagonist MGS0039 demonstrated anxiolytic effects in the conditioned fear stress model in rats. This suggests that this compound, as an mGluR2/3 NAM, may also possess anxiolytic potential. Further studies using models such as the elevated plus-maze, light-dark box, or stress-induced hyperthermia would be necessary to fully characterize the anxiolytic profile of this compound.
Schizophrenia
The role of mGluR2/3 in schizophrenia is complex. The glutamate hypothesis of schizophrenia suggests that a hypofunction of NMDA receptors may be a core pathophysiological feature. Preclinical and some clinical studies have investigated mGluR2/3 agonists as a potential treatment for schizophrenia, with the rationale that activating these receptors would dampen excessive glutamate release and restore balance. The effects of an mGluR2/3 NAM like this compound in schizophrenia models are less clear and could be hypothesized to have opposing effects to agonists. However, the precise role of glutamatergic dysregulation in the positive, negative, and cognitive symptoms of schizophrenia is multifaceted. Therefore, the application of this compound in preclinical schizophrenia models, such as those induced by PCP or ketamine, or in genetic models, would be required to elucidate its potential effects.
Figure 4: Logical relationship of this compound's mechanism and its preclinical applications.
Conclusion
This compound (RO4491533) is a valuable research tool for investigating the role of mGluR2/3 in neuropsychiatric disorders. Its demonstrated antidepressant-like effects in preclinical models warrant further investigation into its mechanism of action and potential therapeutic applications. The provided protocols offer a standardized approach for assessing the efficacy of this compound and similar compounds in rodent models of depression. Further research is needed to explore its potential in models of anxiety and schizophrenia.
References
Application Notes and Protocols: Radiolabeling of mG2N001 with Carbon-11
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the radiolabeling of mG2N001, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), with Carbon-11.[1][2] The resulting radiotracer, [11C]this compound, is a valuable tool for in vivo positron emission tomography (PET) imaging, enabling the visualization and quantification of mGluR2 in the central nervous system.[3][4][5] The protocol described herein is based on the O-[11C]methylation of the corresponding phenol (B47542) precursor, a robust method that provides the final product with high radiochemical purity and molar activity.[3][5] This application note includes a step-by-step experimental procedure, a summary of quantitative data in a tabular format, and a graphical representation of the experimental workflow.
Introduction
This compound is a potent and selective NAM of mGluR2, a receptor implicated in various neuropsychiatric disorders.[1][6] PET imaging with [11C]this compound allows for the non-invasive study of mGluR2 expression and occupancy, which is crucial for understanding its role in disease and for the development of novel therapeutics.[3][7] The synthesis of [11C]this compound, chemically named 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide, is achieved through the reaction of its phenol precursor with [11C]methyl iodide ([11C]CH3I).[3][4][5] This method is well-established and suitable for automated synthesis modules commonly used in PET radiochemistry.
Experimental Protocol
This section details the methodology for the synthesis and purification of [11C]this compound.
1. Materials and Reagents:
-
Precursor: 5-(2-Fluoro-4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide
-
[11C]Methyl iodide ([11C]CH3I)
-
Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (B78521) (NaOH), 0.5 N aqueous solution
-
HPLC solvents: Acetonitrile (ACN) and water (H2O) with a suitable modifier (e.g., trifluoroacetic acid or ammonium (B1175870) formate)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for formulation
-
Sterile water for injection, USP
-
Ethanol (B145695), USP
2. Radiosynthesis Procedure:
-
Precursor Preparation: Dissolve the precursor (approximately 1.6 μmol) in 0.35 mL of anhydrous DMF in a reaction vessel.
-
[11C]CH3I Production: Produce [11C]CH3I via the gas-phase iodination of [11C]methane, which is generated from the reduction of cyclotron-produced [11C]CO2.
-
Radiolabeling Reaction:
-
Add 3.0 μL of 0.5 N NaOH to the precursor solution.
-
Trap the gaseous [11C]CH3I in the reaction vessel containing the precursor solution at room temperature.
-
Heat the reaction vessel at 80 °C for 3 minutes.[3]
-
-
Quenching: After the reaction, quench the mixture by adding a suitable volume of HPLC mobile phase.
3. Purification:
-
Semi-preparative HPLC: Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC).
-
Fraction Collection: Collect the fraction corresponding to [11C]this compound.
4. Formulation:
-
SPE Trapping: Trap the collected HPLC fraction on a C18 SPE cartridge.
-
Elution: Elute the trapped [11C]this compound from the cartridge with a small volume of ethanol.
-
Final Formulation: Dilute the ethanolic solution with sterile water for injection to obtain the final injectable formulation with a physiologically acceptable ethanol concentration.
5. Quality Control:
-
Analytical HPLC: Confirm the radiochemical purity and identity of the final product by co-injection with a non-radioactive this compound standard on an analytical HPLC system.
-
Molar Activity: Calculate the molar activity based on the amount of radioactivity and the mass of this compound determined by analytical HPLC.
Data Presentation
The following table summarizes the quantitative data for the radiolabeling of this compound with Carbon-11.[3][5]
| Parameter | Value |
| Precursor Amount | 1.6 μmol |
| Reaction Temperature | 80 °C |
| Reaction Time | 3 min |
| Molar Activity | 212 ± 76 GBq/μmol |
| Radiochemical Purity | >99% |
Experimental Workflow
The following diagram illustrates the key steps in the radiolabeling protocol.
Caption: Workflow for the synthesis and quality control of [11C]this compound.
Signaling Pathway Context
While this document focuses on the synthesis of the radiotracer, it is important to understand its biological target. This compound is a negative allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). mGluR2 is a G-protein coupled receptor that, upon activation by glutamate, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. As a NAM, this compound binds to an allosteric site on the receptor to decrease the affinity and/or efficacy of glutamate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H-pyrano[2,3- b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | mGluR2负变构调节剂 | MCE [medchemexpress.cn]
- 7. Discovery of [11C]MK-8056: A Selective PET Imaging Agent for the Study of mGluR2 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating mGluR2 Pharmacology Using mG2N001
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing mG2N001, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), for in vitro and in vivo pharmacological studies. Detailed protocols for key experiments are provided, along with data presentation and visualizations to facilitate experimental design and interpretation.
Introduction to this compound
This compound is a valuable research tool for elucidating the role of mGluR2 in various physiological and pathological processes. As a negative allosteric modulator, this compound binds to a site on the mGluR2 receptor that is distinct from the orthosteric glutamate binding site.[1][2] This binding event reduces the receptor's response to glutamate, primarily by decreasing the efficacy of agonist-mediated signaling.[1] Its high potency and selectivity make it an ideal probe for studying mGluR2 function. Furthermore, its radiolabeled isotopologue, [¹¹C]this compound, enables in vivo visualization and quantification of mGluR2 in the brain using Positron Emission Tomography (PET).[1]
Quantitative Data Summary
The key pharmacological parameters of this compound are summarized in the table below, providing a clear reference for its potency and binding affinity.
| Parameter | Value | Description | Reference |
| IC₅₀ | 93 nM | The half maximal inhibitory concentration of this compound in reducing mGluR2-mediated signaling. | [1] |
| Ki | 63 nM | The inhibitory constant of this compound, indicating its binding affinity for the mGluR2 receptor. | [1] |
In vivo studies using [¹¹C]this compound in rats have demonstrated its utility in PET imaging to assess mGluR2 occupancy. The specificity of [¹¹C]this compound binding in the brain has been confirmed through blocking studies with other mGluR2 NAMs, such as VU6001966 and MNI-137.[1]
| Brain Region | [¹¹C]this compound Binding Reduction with VU6001966 Pretreatment | Reference |
| Average Across ROIs | 22.4 ± 7.3% | [1] |
| Cortex | 38.5% | [1] |
| Thalamus | 17.1% | [1] |
mGluR2 Signaling Pathway
mGluR2 is a class C G-protein coupled receptor (GPCR) that couples to the Gi/o signaling pathway. Upon activation by glutamate, mGluR2 inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4] This reduction in cAMP can modulate the activity of downstream effectors, such as protein kinase A (PKA), and influence various cellular processes, including ion channel activity and gene expression. As a NAM, this compound attenuates this signaling cascade.
mGluR2 signaling cascade and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments to characterize the pharmacology of this compound at the mGluR2 receptor are provided below.
In Vitro Functional Assay: GloSensor™ cAMP Assay for mGluR2 NAM Activity
This protocol describes how to measure the ability of this compound to inhibit glutamate-induced suppression of cAMP in cells stably expressing human mGluR2.
Workflow for the GloSensor™ cAMP assay to determine this compound potency.
Materials:
-
HEK293 or CHO cells stably expressing human mGluR2
-
White, clear-bottom 96-well cell culture plates
-
Cell culture medium
-
GloSensor™ cAMP Reagent (Promega)
-
Glutamate
-
This compound
-
Luminometer
Procedure:
-
Cell Plating: Seed the mGluR2-expressing cells in a white, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Overnight Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator overnight.
-
Reagent Equilibration: On the day of the assay, remove the culture medium and add GloSensor™ cAMP Reagent, prepared according to the manufacturer's instructions. Incubate at room temperature for 2 hours to allow for reagent loading.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the desired concentrations of this compound to the appropriate wells. Include vehicle control wells.
-
Agonist Stimulation: Add a fixed concentration of glutamate (e.g., a pre-determined EC₈₀ concentration) to all wells except for the negative control wells.
-
Incubation: Incubate the plate at room temperature for 15-20 minutes.
-
Luminescence Measurement: Measure luminescence using a plate reader.
-
Data Analysis: The decrease in luminescence in the presence of glutamate reflects the inhibition of adenylyl cyclase. The ability of this compound to reverse this decrease is a measure of its NAM activity. Plot the luminescence signal against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vitro Radioligand Binding Assay: Competitive Binding to Determine Ki
This protocol outlines a filtration-based competitive binding assay to determine the binding affinity (Ki) of this compound for the mGluR2 receptor using membranes from cells expressing the receptor and a radiolabeled mGluR2 antagonist.
Workflow for the competitive radioligand binding assay.
Materials:
-
Cell membranes from HEK293 or CHO cells expressing human mGluR2
-
Radiolabeled mGluR2 antagonist (e.g., [³H]-LY341495)
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
96-well glass fiber filter plates
-
Vacuum filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing mGluR2 in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radiolabeled mGluR2 antagonist, and serial dilutions of unlabeled this compound.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo PET Imaging with [¹¹C]this compound
This protocol describes the use of [¹¹C]this compound for PET imaging in rats to assess brain penetration and specific binding to mGluR2.
Workflow for in vivo PET imaging with [¹¹C]this compound.
Materials:
-
[¹¹C]this compound
-
Sprague-Dawley rats
-
Anesthesia (e.g., isoflurane)
-
PET scanner
-
Unlabeled mGluR2 NAM for blocking studies (e.g., VU6001966)
-
Intravenous catheters
Procedure:
-
Animal Preparation: Anesthetize the rat using isoflurane (B1672236) and maintain anesthesia throughout the imaging session. Place the animal on the scanner bed.
-
Blocking Study (Optional): For determining the specificity of [¹¹C]this compound binding, administer a bolus of an unlabeled mGluR2 NAM (e.g., 0.5 mg/kg VU6001966) intravenously a few minutes before the radiotracer injection.
-
Radiotracer Injection: Administer a bolus of [¹¹C]this compound intravenously.
-
PET Scan Acquisition: Acquire dynamic PET data for a duration of 60-90 minutes.
-
Image Reconstruction: Reconstruct the acquired data to generate a series of images showing the distribution of the radiotracer in the brain over time.
-
Data Analysis:
-
Define regions of interest (ROIs) on the reconstructed images corresponding to different brain areas (e.g., cortex, striatum, thalamus, cerebellum).
-
Generate time-activity curves (TACs) for each ROI, which represent the change in radioactivity concentration over time.
-
Calculate the standardized uptake value (SUV) or use kinetic modeling to quantify radiotracer uptake.
-
For blocking studies, calculate the percentage reduction in radiotracer uptake in the presence of the blocking agent compared to baseline scans.
-
Conclusion
This compound is a powerful and versatile tool for investigating the pharmacology of mGluR2. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding the role of mGluR2 in health and disease. The combination of in vitro functional and binding assays with in vivo PET imaging allows for a comprehensive characterization of mGluR2 and the effects of its allosteric modulation.
References
- 1. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cAMP-Dependent Protein Kinase Inhibits mGluR2 Coupling to G-Proteins by Direct Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for mG2N001 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
mG2N001 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2][3] As a NAM, this compound inhibits the function of mGluR2 by binding to a site distinct from the orthosteric glutamate binding site. mGluR2 is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels upon activation by glutamate.[3] Consequently, this compound is expected to antagonize the glutamate-induced reduction in cAMP. These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to investigate its effects on cell viability, apoptosis, and signaling pathways.
Data Presentation
Quantitative Data Summary for this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 93 nM | CHO cells expressing human mGluR2 | [1][3] |
| Ki | 63 nM | CHO cells expressing human mGluR2 | [1] |
| Observed Non-Specific Activity | ≥ 300 nM | Untransfected HEK293T cells | [3] |
Signaling Pathway
The canonical signaling pathway for mGluR2 involves its activation by the endogenous ligand glutamate. This activation leads to the coupling of the inhibitory G-protein, Gi/o, which in turn inhibits adenylyl cyclase activity. The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP). As a negative allosteric modulator, this compound binds to a topographically distinct site on the mGluR2 receptor and reduces the efficacy of glutamate, thereby attenuating the downstream signaling cascade.
Experimental Protocols
General Cell Culture Guidelines
For optimal results, it is recommended to use cell lines stably expressing mGluR2, such as Chinese Hamster Ovary (CHO-mGluR2) or Human Embryonic Kidney 293 (HEK293-mGluR2) cells.[3] Untransfected parental cell lines should be used as negative controls to assess non-specific effects. Cells should be cultured in the appropriate medium and conditions as recommended by the supplier.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
CHO-mGluR2 or HEK293-mGluR2 cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 1 nM to 1 µM. To account for potential agonist-dependent effects, it is advisable to perform the assay in the presence and absence of an mGluR2 agonist like glutamate (e.g., 10 µM). Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 24-72 hours, depending on the desired experimental endpoint.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to determine if this compound induces apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of late apoptotic and necrotic cells with compromised membranes.
Materials:
-
CHO-mGluR2 or HEK293-mGluR2 cells
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
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Cell Harvesting: Gently wash the cells with cold PBS and detach them using a non-enzymatic cell dissociation solution. Centrifuge the cells at 300 x g for 5 minutes.
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Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
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Data Acquisition: Analyze the stained cells using a flow cytometer.
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Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Protocol 3: Western Blot Analysis of cAMP-Related Signaling
This protocol can be used to investigate the effect of this compound on downstream signaling components. As mGluR2 activation decreases cAMP, a western blot could be used to assess the phosphorylation status of proteins known to be regulated by cAMP, such as CREB (cAMP response element-binding protein).
Materials:
-
CHO-mGluR2 or HEK293-mGluR2 cells
-
6-well plates
-
This compound stock solution (in DMSO)
-
Glutamate solution
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Forskolin (an adenylyl cyclase activator, as a positive control for cAMP increase)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA Protein Assay Kit
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SDS-PAGE gels and running buffer
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Transfer buffer and nitrocellulose or PVDF membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-phospho-CREB, anti-total-CREB, anti-GAPDH)
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HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once confluent, pre-treat cells with this compound (e.g., 100 nM) for 30 minutes, followed by stimulation with glutamate (e.g., 10 µM) for 15-30 minutes. Include controls such as vehicle, glutamate alone, and forskolin.
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Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Immunoblotting:
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate with primary antibodies overnight at 4°C.
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Wash the membrane with TBST.
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Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Wash the membrane with TBST.
-
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Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
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Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
References
Troubleshooting & Optimization
Technical Support Center: [11C]mG2N001 PET Scan Acquisition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [11C]mG2N001 for Positron Emission Tomography (PET) imaging of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).
Frequently Asked Questions (FAQs)
Q1: What is [11C]this compound and why is it used in PET imaging?
A1: [11C]this compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2][3] Its radioisotope, [11C]this compound, is used as a PET imaging ligand to visualize and quantify mGluR2 in the brain.[3] This allows for noninvasive in vivo imaging which can aid in understanding the role of mGluR2 in various neuropsychiatric disorders and for target engagement studies in drug development.[3][4]
Q2: What are the key characteristics of [11C]this compound as a PET tracer?
A2: [11C]this compound exhibits high affinity and selectivity for mGluR2.[4][5] It demonstrates good brain penetration and heterogeneous distribution, selectively accumulating in mGluR2-rich regions of the brain, which results in high-contrast PET images.[1][2][3]
Q3: What kind of preclinical species have been successfully imaged with [11C]this compound?
A3: [11C]this compound has been successfully used for PET imaging in rats and non-human primates (cynomolgus monkeys).[1][3]
Q4: How is the specificity of [11C]this compound binding demonstrated in vivo?
A4: The specificity of [11C]this compound binding is typically demonstrated through blocking studies. Pre-treatment with a non-radioactive mGluR2 NAM, such as VU6001966 or MNI-137, has been shown to reduce the accumulation of [11C]this compound in mGluR2-rich brain regions.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Radiochemical Yield or Purity | Suboptimal radiosynthesis conditions (e.g., temperature, reaction time, precursor amount). | Verify the synthesis protocol, ensuring precise control over reaction parameters. Check the quality and purity of the precursor (phenol 24).[3] |
| Inefficient purification. | Optimize the HPLC purification method, including the column, mobile phase, and flow rate. Ensure the final formulation is free of impurities.[3] | |
| Low Brain Uptake (Low SUVmax) | Poor brain permeability of the tracer. | While [11C]this compound generally shows good brain uptake, individual subject variability can occur. Ensure proper intravenous administration.[3] |
| Issues with radiotracer formulation leading to aggregation. | Ensure the final product is properly formulated in a suitable vehicle (e.g., saline with a small percentage of ethanol (B145695) or Tween) to maintain solubility. | |
| High Non-Specific Binding | Suboptimal molar activity leading to pharmacological effects of the injected mass. | Aim for a high molar activity to minimize the injected mass of this compound. A molar activity of 212 ± 76 GBq/μmol has been reported as successful.[3] |
| Presence of radiometabolites that cross the blood-brain barrier. | Analyze arterial blood samples to determine the fraction of parent tracer over time and use a metabolite-corrected input function for kinetic modeling.[3] | |
| Inconsistent Results Between Scans | Variability in animal physiology (e.g., anesthesia depth, body temperature). | Monitor and maintain consistent physiological parameters throughout the scan. For rats, isoflurane (B1672236) anesthesia (1.0–1.5%) is commonly used.[6] |
| Differences in the injected dose or molar activity. | Carefully measure and record the injected radioactivity and calculate the molar activity for each scan to ensure consistency. | |
| Difficulty in Image Analysis and Quantification | Inaccurate definition of regions of interest (ROIs). | Co-register PET images with an anatomical MRI for accurate delineation of brain structures. |
| Inappropriate kinetic model selection. | The choice of kinetic model will depend on the study design. For dynamic scans with arterial blood sampling, compartmental models can be used. For simplified protocols, standardized uptake value ratios (SUVR) may be appropriate, but a suitable reference region must be validated. |
Experimental Protocols
[11C]this compound Radiosynthesis
The synthesis of [11C]this compound is achieved through the O-[11C]methylation of its phenol (B47542) precursor.[3]
-
[11C]CO2 Production: [11C]CO2 is produced via a cyclotron.
-
[11C]CH3I Synthesis: The [11C]CO2 is converted to [11C]CH3I (methyl iodide) using a gas-phase method.
-
Radiolabeling: The phenol precursor is reacted with [11C]CH3I in the presence of a base (e.g., Cs2CO3) in a suitable solvent (e.g., DMF).
-
Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (HPLC).
-
Formulation: The final product is formulated in a physiologically compatible solution for intravenous injection.
A reported molar activity for [11C]this compound is 212 ± 76 GBq/μmol with a radiochemical purity of >99%.[3]
Animal PET Imaging Protocol (Rat)
-
Animal Preparation: Fast the animal for an appropriate period before the scan. Anesthetize the rat (e.g., with 1.0-1.5% isoflurane).[6] Catheterize the tail vein for tracer injection.
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Tracer Administration: Administer a bolus intravenous injection of [11C]this compound. The injected dose for rats has been reported in the range of 63.0-87.3 MBq.[1]
-
PET Scan Acquisition: Begin a dynamic PET scan immediately upon tracer injection. A scan duration of 60 minutes is typical.[6]
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Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames. Corrections for attenuation, scatter, and decay should be applied.
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Data Analysis: Generate time-activity curves (TACs) for various brain regions of interest. Calculate standardized uptake values (SUVs) or perform kinetic modeling.
Quantitative Data Summary
Table 1: Reported Radiosynthesis and Imaging Parameters for [11C]this compound and a related tracer.
| Parameter | [11C]this compound (Rat/NHP) | [11C]mG2P001 (Rat) | [11C]mG2P001 (NHP) |
| Molar Activity (Am) | 212 ± 76 GBq/μmol[3] | 98 ± 30 GBq/µmol[6] | 98 ± 30 GBq/µmol[6] |
| Radiochemical Purity | >99%[3] | >98%[6] | >98%[6] |
| Injected Dose | 63.0-87.3 MBq (rats)[1] | 20.0–41.1 MBq[6] | 191.3 ± 13.3 MBq[6] |
| Scan Duration | Not specified, but 1-30 min data used for analysis[3] | 60 min[6] | 120 min[6] |
| Anesthesia | Not specified | 1.0–1.5% Isoflurane[6] | Not specified |
Visualizations
Caption: Workflow for [11C]this compound PET Imaging Experiments.
Caption: Logic Diagram for Troubleshooting Common PET Imaging Issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of [11C]MK-8056: A Selective PET Imaging Agent for the Study of mGluR2 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of [11C]MK-8056: A Selective PET Imaging Agent for the Study of mGluR2 Negative Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PET imaging studies to investigate functional expression of mGluR2 using [11C]mG2P001 - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting mG2N001 solubility issues in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with mG2N001 in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a small molecule with a molecular weight of 330.35 g/mol .[1] Its chemical structure suggests that it is a hydrophobic compound, which can lead to low solubility in aqueous buffers. While it is generally soluble in organic solvents like DMSO and ethanol, achieving the desired concentration in aqueous solutions for biological assays can be challenging.
Q2: Why is my this compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?
A2: This phenomenon, known as antisolvent precipitation, is common for hydrophobic compounds. This compound is readily soluble in 100% DMSO, but when this stock solution is diluted into an aqueous buffer, the polarity of the solvent system increases significantly. This change in polarity reduces the solubility of the hydrophobic this compound, causing it to precipitate out of the solution.
Q3: What initial steps can I take to improve the solubility of this compound in my experimental buffer?
A3: A systematic approach is recommended. Start by preparing a high-concentration stock solution in an organic solvent like DMSO. When preparing your working solution, consider using co-solvents, adjusting the pH of the buffer, or utilizing solubilizing agents. It is crucial to perform preliminary solubility tests to determine the most effective method for your specific experimental conditions.
Q4: Can adjusting the pH of my buffer impact the solubility of this compound?
A4: Yes, adjusting the pH can be an effective method to enhance the solubility of ionizable compounds. The chemical structure of this compound contains functional groups that may be protonated or deprotonated depending on the pH. Modifying the pH of the buffer can alter the ionization state of the molecule, potentially increasing its solubility in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing solutions of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The concentration of this compound exceeds its solubility limit in the final aqueous buffer. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO as a co-solvent. Note: Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 1%).3. Add the DMSO stock to the buffer slowly while vortexing to promote rapid mixing and prevent localized high concentrations. |
| This compound powder does not dissolve in the chosen aqueous buffer | The intrinsic solubility of this compound in the selected buffer is low. The buffer composition (e.g., pH, ionic strength) is not optimal for solubilizing this compound. | 1. Prepare a stock solution in an organic solvent (e.g., DMSO, ethanol) first, then dilute into the aqueous buffer.2. Test a range of buffer pH values. The solubility of this compound may be pH-dependent.3. Consider using a different buffer system. See the table below for guidance. |
| Solution appears cloudy or forms a suspension over time | The compound is not fully dissolved and is present as fine particles. The compound may be degrading or aggregating in the buffer over time. | 1. Try gentle heating (e.g., 37°C) and sonication to aid dissolution.2. Filter the solution through a 0.22 µm filter to remove undissolved particles.3. Prepare fresh solutions before each experiment. |
Solubility of this compound in Common Buffers
The following table summarizes the approximate solubility of this compound in various common laboratory buffers at different pH values. This data is intended as a starting point for buffer selection and optimization.
| Buffer System | pH | Approximate Solubility (µM) | Notes |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 10 | Low solubility is often observed in physiological buffers. |
| Tris-HCl | 7.0 | 15-25 | Solubility may be slightly improved at a lower pH. |
| Tris-HCl | 8.0 | 5-15 | Higher pH may decrease solubility. |
| MES | 6.0 | 30-50 | Acidic pH may enhance solubility. |
| HEPES | 7.4 | < 15 | Similar to PBS, solubility is limited. |
Experimental Protocol: Determining Optimal Buffer Conditions
This protocol provides a general framework for systematically determining the optimal buffer conditions for solubilizing this compound for your specific application.
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Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.
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Prepare a series of buffers with varying pH values (e.g., MES pH 6.0, Tris-HCl pH 7.0, Tris-HCl pH 8.0) and potentially different ionic strengths.
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Add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration. Add the stock solution dropwise while vortexing to ensure rapid mixing.
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Visually inspect each solution for any signs of precipitation or cloudiness immediately after preparation and after a set incubation period (e.g., 1 hour) at room temperature.
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(Optional) Quantify the amount of soluble this compound by centrifuging the solutions to pellet any precipitate and measuring the concentration of the supernatant using a suitable analytical method like HPLC-UV.
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Select the buffer system that provides the highest solubility and stability for this compound at the desired working concentration.
Visualizations
Caption: Workflow for troubleshooting this compound solubility.
References
Technical Support Center: Improving Signal-to-Noise Ratio in [¹¹C]mG2N001 Imaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during [¹¹C]mG2N001 positron emission tomography (PET) imaging experiments. Our goal is to help you enhance your signal-to-noise ratio (SNR) and acquire high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is [¹¹C]this compound and why is it used in PET imaging?
[¹¹C]this compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). It is radiolabeled with carbon-11, a positron-emitting isotope, for in vivo imaging of mGluR2 distribution and density in the brain using PET. Understanding mGluR2 function is crucial for the development of therapeutics for several neuropsychiatric disorders.
Q2: What are the typical sources of noise in [¹¹C]this compound PET imaging?
Noise in PET imaging can arise from several sources, including:
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Physical factors: Random and scattered coincidence events are major contributors to noise in PET images.[1]
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Low radiotracer uptake: Insufficient concentration of [¹¹C]this compound in the region of interest can lead to a weak signal.
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Subject-related factors: Patient or animal movement during the scan can introduce motion artifacts, which degrade image quality.
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Reconstruction parameters: The choice of image reconstruction algorithm and its parameters, such as the number of iterations and subsets, can amplify noise.[2]
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Short scan duration: Insufficient acquisition time can result in low counts and consequently, a poor SNR.[2]
Q3: What is a typical molar activity for [¹¹C]this compound synthesis and why is it important?
A high molar activity is crucial to minimize the injected mass of the tracer, thereby reducing the risk of pharmacological effects and ensuring that the imaging reflects the true density of the target receptors. For [¹¹C]this compound, a high molar activity of 212 ± 76 GBq/μmol has been reported.
Troubleshooting Guides
Issue 1: Low Overall Signal Intensity and/or High Image Noise
Possible Causes:
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Insufficient injected dose.
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Suboptimal scan duration.
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Inadequate image reconstruction parameters.
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Poor brain permeability of the tracer.
Suggested Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Optimize Injected Dose | For preclinical studies in rats, an injected dose of 20.0–41.1 MBq has been used.[3] For non-human primates, a typical injected dose is around 191.3 ± 13.3 MBq.[3] Ensure accurate dose calibration before injection. | Increased true coincidence events, leading to a stronger signal. |
| Increase Scan Duration | For dynamic scans, a duration of 60-120 minutes is often recommended to capture the tracer kinetics adequately. For static scans, longer acquisition times per bed position can improve image statistics. | Improved counting statistics and reduced image noise.[4] |
| Refine Reconstruction Parameters | For iterative reconstruction algorithms like OSEM, using an appropriate number of iterations and subsets is key. For a similar tracer, 3 iterations and 21 subsets have been used.[2] Increasing iterations can amplify noise, so finding a balance is crucial.[2] Consider using advanced reconstruction algorithms that incorporate noise reduction. | A better trade-off between image sharpness and noise levels. |
| Apply Advanced Filtering | Instead of a simple Gaussian filter which can blur images, consider edge-preserving filters like non-local means (NLM) or bilateral filters.[2] | Reduced noise while preserving the quantitative accuracy of the images.[2] |
| Verify Tracer Quality | Ensure high radiochemical purity (>99%) of [¹¹C]this compound. Impurities can affect the biodistribution and uptake of the tracer. | Accurate reflection of mGluR2 binding in the PET signal. |
Issue 2: Motion Artifacts in Reconstructed Images
Possible Causes:
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Subject movement during the long scan duration.
Suggested Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Ensure Subject Comfort and Immobilization | For animal studies, maintain stable anesthesia (e.g., 1.0–1.5% isoflurane (B1672236) for rats) and monitor vital signs throughout the scan.[3] For human studies, make the scanning environment as comfortable as possible to minimize patient movement. | Reduced motion during the scan, leading to sharper images. |
| Utilize Motion Correction | Implement motion correction algorithms during image reconstruction. Many modern PET scanners have built-in capabilities for this. | Correction of motion-induced blurring and improvement of image quality. |
Issue 3: High Variability in Tracer Uptake Between Subjects
Possible Causes:
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Differences in plasma protein binding of the tracer.
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Variability in metabolism.
Suggested Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Measure Plasma Free Fraction (fp) | Collect arterial blood samples during the scan to determine the fraction of the tracer that is not bound to plasma proteins. | Using the volume of distribution normalized by the free fraction (VT/fp) as an outcome measure can help reduce inter-subject variability.[2] |
| Characterize Radiometabolites | Analyze plasma samples at different time points (e.g., 5, 10, 15, 30, 60, 90, and 120 minutes) to determine the percentage of the parent compound.[3] | A metabolite-corrected arterial input function will provide more accurate kinetic modeling. |
Experimental Protocols
Radiotracer Administration and PET Acquisition (Non-Human Primate)
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Subject Preparation: Anesthetize the subject and place it in the scanner.
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Radiotracer Administration: Administer an intravenous bolus injection of approximately 191.3 ± 13.3 MBq of [¹¹C]this compound, followed by a 3-minute flush with 10 mL of saline.[3]
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PET Acquisition: Commence a dynamic 3D list-mode acquisition immediately upon injection. The total scan duration is typically 90-120 minutes.[5][3]
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Arterial Blood Sampling: Draw arterial blood samples throughout the scan to measure the input function and for metabolite analysis.[3]
Image Reconstruction
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Corrections: Perform corrections for attenuation and scatter.
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Reconstruction Algorithm: Use a validated fully 3D time-of-flight iterative reconstruction algorithm.
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Parameters: A common set of parameters is 3 iterations and 34 subsets.[3]
Visualizations
Caption: Experimental workflow for [¹¹C]this compound PET imaging.
Caption: Troubleshooting logic for low SNR in [¹¹C]this compound imaging.
References
- 1. Causes of Noise in PET imaging | PDF [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. PET imaging studies to investigate functional expression of mGluR2 using [11C]mG2P001 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing imaging protocols for overweight and obese patients: a lutetium orthosilicate PET/CT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
mG2N001 In Vivo Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting successful in vivo experiments with mG2N001.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2][3] As a NAM, it binds to an allosteric site on the mGluR2 receptor, distinct from the glutamate binding site, to decrease the receptor's response to glutamate.[2] mGluR2 is a class C G-protein-coupled receptor (GPCR) that plays a role in regulating excessive glutamatergic neurotransmission.[4]
Q2: We are observing lower than expected brain penetration of this compound in our rodent model. What could be the cause?
While this compound has demonstrated good brain penetration in rats and non-human primates, several factors could contribute to lower-than-expected brain uptake.[1][5] One potential issue is the influence of efflux transporters like P-glycoprotein (P-gp). Some compounds can be substrates for P-gp, which actively transports them out of the brain.[5] It is crucial to verify if the specific rodent strain used has high expression levels of P-gp or other relevant transporters that might limit brain exposure.
Q3: Our PET imaging signal with [11C]this compound is showing high variability between animals. How can we reduce this?
High variability in PET imaging can stem from several sources. It is essential to ensure consistent intravenous (IV) administration of the radiotracer. The timing of the imaging protocol post-injection should be strictly standardized. Furthermore, physiological parameters of the animals, such as anesthesia depth and body temperature, should be carefully monitored and maintained, as they can influence cerebral blood flow and tracer distribution.
Q4: We are conducting a blocking study with a competitor compound, but the reduction in [11C]this compound signal is inconsistent. What should we consider?
The timing of the administration of the blocking agent is critical. Studies have shown a time-dependent effect of blocking agents on the [11C]this compound signal.[2][6][3] The pharmacokinetic properties of the competitor compound, such as its plasma clearance and half-life, will dictate the optimal pretreatment time to achieve maximal receptor occupancy during the PET scan.[2] It is advisable to perform preliminary pharmacokinetic studies of the blocking agent to inform the experimental design.
Q5: Are there any known off-target binding effects of this compound that could interfere with our results?
The available literature highlights the high selectivity of this compound for the mGluR2 receptor.[5] However, it is important to note that other PET tracers for mGluR2 have shown unexpected off-target binding in tissues like the myocardium.[2] While this has not been reported for this compound, researchers should remain aware of the possibility and consider including appropriate control tissues in their biodistribution studies.
Quantitative Data Summary
Table 1: In Vitro Binding Affinity of this compound
| Parameter | Value | Species | Reference |
| IC50 | 93 nM | Not Specified | [1] |
| Ki | 63 nM | Not Specified | [1][2] |
Table 2: Radiolabeling and Physicochemical Properties of [11C]this compound
| Parameter | Value | Reference |
| Molar Activity | 212 ± 76 GBq/μmol | [2][3] |
| Radiochemical Purity | >99% | [2][3] |
| cLogP | 4.25 | [2] |
Experimental Protocols
Protocol: In Vivo PET Imaging with [11C]this compound in Rodents
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Animal Preparation:
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Acclimate animals to the housing conditions for at least one week prior to the experiment.
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Fast animals for 4-6 hours before the administration of the radiotracer to reduce metabolic variability.
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Anesthetize the animal using a suitable anesthetic (e.g., isoflurane) and maintain anesthesia throughout the imaging procedure.
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Insert a catheter into the tail vein for intravenous injection of the radiotracer.
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Monitor and maintain the animal's body temperature using a heating pad.
-
-
Radiotracer Administration:
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Reconstitute [11C]this compound in a sterile, injectable vehicle (e.g., saline with 5% ethanol).
-
Draw the desired dose of [11C]this compound (e.g., 63.0-87.3 MBq) into a syringe.[1]
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Administer the radiotracer via the tail vein catheter as a bolus injection.
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Record the exact time of injection.
-
-
PET Imaging:
-
Position the animal in the PET scanner immediately after radiotracer injection.
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Acquire dynamic PET data for a predefined duration (e.g., 60-90 minutes).
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Ensure the animal's head is securely fixed to minimize motion artifacts.
-
-
Image Analysis:
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Reconstruct the PET images using an appropriate algorithm.
-
Co-register the PET images with an anatomical reference (e.g., an MRI or a standardized brain atlas).
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Define regions of interest (ROIs) in the brain, particularly in mGluR2-rich areas.[1]
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Generate time-activity curves (TACs) for each ROI to quantify the uptake of [11C]this compound over time.
-
-
Blocking Studies (Optional):
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Administer the blocking agent at a predetermined time before the injection of [11C]this compound.
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The dose and timing of the blocking agent should be based on its pharmacokinetic profile.
-
Follow the same PET imaging and analysis protocol as described above.
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Compare the uptake of [11C]this compound with and without the blocking agent to determine specific binding.
-
Visualizations
Caption: mGluR2 signaling pathway with this compound action.
Caption: Experimental workflow for in vivo PET imaging.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of [11C]MK-8056: A Selective PET Imaging Agent for the Study of mGluR2 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H-pyrano[2,3- b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
how to minimize off-target effects of mG2N001
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of mG2N001, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). Our resources are designed to help you minimize off-target effects and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2).[1] As a NAM, it binds to an allosteric site on the mGluR2 receptor, distinct from the glutamate binding site, to decrease the receptor's response to glutamate. It has an IC50 of 93 nM and a Ki of 63 nM.[1] this compound is also utilized as a PET imaging ligand to visualize and quantify mGluR2 in the brain.[1][2]
Q2: What are the potential off-target effects of this compound?
A2: While this compound has been designed for high selectivity, all small molecules have the potential for off-target interactions. The most likely off-target receptor for an mGluR2 modulator is the highly homologous mGluR3.[3] A structurally similar mGluR2 NAM was found to be over 1000-fold selective against mGluR3 and over 2800-fold selective for mGluR2 when screened against a panel of 119 receptors and enzymes.[4] However, it is crucial for researchers to experimentally verify the selectivity of this compound in their specific assay system.
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Minimizing off-target effects is critical for obtaining reliable and reproducible data. Key strategies include:
-
Concentration Optimization: Use the lowest concentration of this compound that elicits the desired on-target effect. A thorough dose-response curve is essential to determine the optimal concentration range.
-
Use of Control Cell Lines: Employ cell lines that do not express mGluR2 as negative controls. Any observed effects in these cells can be attributed to off-target interactions.
-
Orthogonal Approaches: Use a structurally unrelated mGluR2 NAM to confirm that the observed biological effect is due to mGluR2 modulation and not a shared off-target of this compound's chemical scaffold.
-
Appropriate Agonist Concentration: The apparent potency of a NAM is dependent on the concentration of the orthosteric agonist (e.g., glutamate) used. Use a consistent agonist concentration, typically at the EC50 or EC80, for reproducible results.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values between experiments | 1. Compound stability: Improper storage or repeated freeze-thaw cycles of stock solutions. 2. Assay variability: Inconsistent cell density, passage number, or agonist concentration. 3. Solvent effects: High concentrations of DMSO can have non-specific effects on cells. | 1. Aliquot stock solutions into single-use vials and store as recommended. 2. Standardize cell culture and assay protocols. Ensure consistent agonist concentration. 3. Keep the final DMSO concentration in your assay below 0.1% and include a vehicle control. |
| Unexpected or paradoxical effects at high concentrations | 1. Off-target effects: At high concentrations, this compound may interact with other receptors or cellular components. 2. Cellular toxicity: High concentrations of any small molecule can induce cellular stress or toxicity, leading to confounding results. | 1. Perform a selectivity assessment using counter-screening against related receptors (e.g., mGluR3). 2. Conduct a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay to monitor for toxicity. |
| High background signal in binding assays | 1. Non-specific binding: The radioligand may be binding to components other than the receptor of interest. 2. Inadequate washing: Insufficient washing can leave behind unbound radioligand. | 1. Include a non-specific binding control by adding a high concentration of a competing, unlabeled ligand. 2. Optimize the number and duration of wash steps. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess and minimize the off-target effects of this compound.
Protocol 1: Radioligand Binding Assay for Selectivity Profiling
This protocol is to determine the binding affinity of this compound to mGluR2 and potential off-target receptors (e.g., mGluR3).
Materials:
-
Cell membranes prepared from cells expressing human mGluR2 or mGluR3.
-
Radiolabeled mGluR2 antagonist (e.g., [3H]-LY341495).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
A serial dilution of unlabeled this compound.
-
A fixed concentration of the radiolabeled antagonist.
-
Cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Cellular Functional Assay (cAMP Accumulation) for Selectivity
This protocol measures the functional consequence of this compound binding to Gi-coupled receptors like mGluR2.
Materials:
-
Cells expressing mGluR2 or mGluR3.
-
This compound.
-
Glutamate (or another suitable agonist).
-
cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based).
Procedure:
-
Cell Plating: Plate cells in a suitable assay plate and culture overnight.
-
Compound Addition: On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor. Add a serial dilution of this compound and incubate.
-
Agonist Stimulation: Add a fixed concentration of glutamate (e.g., EC80) and forskolin to all wells (except for the basal control) and incubate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the IC50 value for the inhibition of the agonist-induced response.
Visualizations
This compound Signaling Pathway```dot
Caption: Workflow for assessing and mitigating off-target effects of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of MK-8768, a Potent and Selective mGluR2 Negative Allosteric Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of [11C]MK-8056: A Selective PET Imaging Agent for the Study of mGluR2 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
mG2N001 Technical Support Center: Stability and Storage Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of mG2N001, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor mGluR2. Adherence to these guidelines is critical for ensuring experimental reproducibility and preserving the integrity of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term storage, this compound powder should be stored at -20°C.[1] As a general guide for small molecules, storage at -20°C can ensure stability for up to three years.[2] Upon receipt, you should always follow the long-term storage instructions provided on the product's Certificate of Analysis.[2]
Q2: How should I handle this compound upon receipt?
This compound is typically shipped at ambient temperature or between 2-8°C, as it is considered stable for the duration of shipping and normal handling.[1][2] Once you receive the product, it is crucial to transfer it to the recommended long-term storage condition of -20°C.[1]
Q3: How do I prepare stock solutions of this compound?
To prepare a stock solution, use a high-purity solvent such as DMSO.[2] For quantities of 10 mg or less, solvent can be added directly to the product vial. For larger amounts, it is recommended to weigh out the required quantity for immediate use.[2] Ensure the compound is fully dissolved by vortexing the solution.[3] For compounds that are difficult to dissolve, gentle warming or sonication may be applied, but their potential impact on the compound's stability should be considered.[3]
Q4: How should I store stock solutions of this compound?
Stock solutions should be dispensed into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][4] Store these aliquots in tightly sealed, low-adsorption tubes at -20°C or -80°C.[3] When stored at -20°C, stock solutions are typically stable for up to one month; at -80°C, they may be stable for up to six months.[2]
Q5: Is this compound stable in solution?
Vendor information indicates that this compound is microparticle- and plasma-stable.[1][5][6] However, the stability of any small molecule in solution can be affected by the solvent, pH, temperature, and light exposure.[7] It is always best practice to prepare fresh working solutions from a frozen stock aliquot immediately before an experiment.[4]
Storage Condition Summary
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years[2] | Protect from moisture. |
| Stock Solution | -20°C | Up to 1 month[2] | Aliquot to avoid freeze-thaw cycles. Use low-adsorption tubes.[3] |
| Stock Solution | -80°C | Up to 6 months[2] | Preferred for longer-term solution storage. Protect from light.[3] |
| Working Solution | 2-8°C or on ice | Use immediately | Stability in aqueous buffers is limited; prepare fresh for each experiment. |
Troubleshooting Guide
This guide addresses specific issues users might encounter during their experiments with this compound.
Issue 1: Precipitation or cloudiness observed in my working solution.
-
Potential Cause: The compound's solubility limit has been exceeded in the aqueous buffer, or the compound is degrading into less soluble products.[4][7]
-
Solution:
-
Verify Solvent Concentration: If using DMSO as a co-solvent, ensure the final concentration in your aqueous buffer is low (typically <0.5%) to avoid toxicity and precipitation.[2]
-
Adjust pH: The pH of the buffer can significantly impact the solubility of a compound.[7]
-
Ensure Homogeneity: After diluting the stock into your buffer, mix gently but thoroughly. Avoid vigorous vortexing which can introduce air and potentially degrade the compound.[4]
-
Prepare Fresh: Do not store aqueous working solutions. Prepare them immediately before use from a frozen DMSO stock.[4]
-
Issue 2: Loss of biological activity or inconsistent results over time.
-
Potential Cause: The compound is degrading in the experimental medium due to chemical instability (e.g., hydrolysis, oxidation) or adsorption to container surfaces.[4][7]
-
Solution:
-
Aliquot Stock Solutions: This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[2]
-
Protect from Light: Store stock solutions in the dark at -80°C to prevent photolysis.[3]
-
Assess Stability in Medium: To confirm stability, you can incubate this compound in your cell culture medium for the duration of your experiment, then analyze the amount of intact compound remaining via HPLC.[3]
-
Use Low-Binding Tubes: Store aliquots in polypropylene (B1209903) or other low-protein-binding tubes to minimize loss due to adsorption.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound (Molecular Weight: 330.35 g/mol ).
-
Pre-Experiment Calculations: To make a 10 mM stock, you will need 3.30 mg of this compound per 1 mL of solvent.
-
Weighing: On a calibrated analytical balance, accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Solubilization: Tightly cap the vial and vortex for 1-2 minutes until the powder is completely dissolved.[3]
-
Aliquoting: Using low-adsorption polypropylene tubes, dispense the stock solution into single-use volumes (e.g., 10-20 µL). This prevents waste and avoids repeated freeze-thaw cycles.[2][3]
-
Storage: Tightly seal the aliquot tubes and store them at -80°C, protected from light.[3] Label clearly with the compound name, concentration, solvent, and date.[8]
Protocol 2: General Forced Degradation Study
This protocol provides a framework for assessing the stability of this compound under stress conditions, which is useful for understanding its degradation profile. Analysis is typically performed by a stability-indicating method like HPLC.[9]
-
Prepare Solutions: Prepare solutions of this compound in the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl
-
Base Hydrolysis: 0.1 M NaOH
-
Oxidative Degradation: 3% H₂O₂
-
Control: The solvent used for the experiment (e.g., DMSO/Water mixture).
-
-
Incubation:
-
Time-Point Sampling: Collect samples from each condition at various time points (e.g., 0, 2, 4, 8, and 24 hours).[7]
-
Quenching/Neutralization:
-
Neutralize the acid and base hydrolysis samples before analysis.[7]
-
For other samples, quenching with a strong solvent like acetonitrile (B52724) may be necessary to halt degradation.[3]
-
-
Analysis: Analyze all samples using a validated HPLC method to quantify the percentage of intact this compound remaining relative to the time zero (t=0) sample.[3]
-
Data Interpretation: A significant decrease in the main peak of this compound alongside the appearance of new peaks indicates degradation. This helps identify conditions under which the compound is unstable.
References
- 1. amsbio.com [amsbio.com]
- 2. captivatebio.com [captivatebio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pharmtech.com [pharmtech.com]
refining mG2N001 dosage for optimal mGluR2 occupancy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing mG2N001, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2][3][4] It binds to an allosteric site on the receptor, distinct from the glutamate binding site, to inhibit its activity.[5][6] Functionally, it acts as an antagonist with a reported IC50 of 93 nM and a Ki of 63 nM.[1][2][3][4] Its radiolabeled form, [11C]this compound, is a valuable tool for in vivo positron emission tomography (PET) imaging to assess mGluR2 distribution and occupancy in the brain.[1][7]
Q2: What is the primary signaling pathway affected by this compound?
A2: this compound inhibits the canonical mGluR2 signaling pathway. mGluR2 is a G-protein coupled receptor (GPCR) linked to Gi/o proteins.[5][8] Upon activation by glutamate, mGluR2 typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][8] By acting as a NAM, this compound prevents this cascade, thereby increasing cAMP levels relative to the glutamate-activated state.
Q3: How should I prepare and store this compound?
A3: For in vitro experiments, this compound can be dissolved in a suitable organic solvent like DMSO to create a stock solution. For in vivo studies, further dilution in a vehicle compatible with the administration route (e.g., saline, PBS with a solubilizing agent) is necessary. Always refer to the manufacturer's Certificate of Analysis for specific storage conditions, which is typically at room temperature in the continental US.[1]
Troubleshooting Guide
Q4: I am not observing the expected mGluR2 occupancy with [11C]this compound in my PET imaging study. What are potential causes?
A4: Several factors could contribute to lower-than-expected receptor occupancy. Consider the following:
-
Dose and Bioavailability: The administered dose of this compound may be insufficient to achieve the desired occupancy. Verify dose calculations and consider potential issues with compound formulation or administration that could affect bioavailability.
-
Metabolism: Rapid metabolism of this compound could reduce the concentration of the active compound in the brain. While this compound is reported to be plasma-stable, species-specific differences in metabolism can occur.[1][2][3][4]
-
Endogenous Glutamate Levels: As a NAM, the binding of this compound can be influenced by endogenous glutamate concentrations.[6] Altered glutamate levels in the specific brain region of interest could affect tracer binding.
-
PET Imaging Protocol: Review the timing of tracer injection relative to this compound administration. The dynamic equilibrium between the tracer and the compound needs to be considered for accurate occupancy measurement.[9]
Q5: My in vitro and in vivo results with this compound are not correlating. What should I investigate?
A5: Discrepancies between in vitro and in vivo results are common in drug development. Key areas to troubleshoot include:
-
Blood-Brain Barrier Penetration: While this compound is designed for brain penetration, its efficiency can vary between species and experimental conditions.[1] Direct measurement of brain-to-plasma concentration ratios can confirm exposure.
-
Off-Target Effects: While selective, high concentrations of this compound could potentially interact with other receptors or proteins in a complex in vivo environment.
-
Experimental Conditions: Differences in buffer composition, pH, and temperature between in vitro assays and the in vivo physiological environment can alter compound activity.
Quantitative Data Summary
The following tables provide hypothetical, yet plausible, data to guide experimental design.
Table 1: In Vitro Characterization of this compound
| Parameter | Value | Assay Condition |
|---|---|---|
| Binding Affinity (Ki) | 63 nM | Radioligand binding assay, human recombinant mGluR2 |
| Functional Potency (IC50) | 93 nM | cAMP inhibition assay, CHO cells expressing human mGluR2 |
| Selectivity | >100-fold vs. other mGluR subtypes | Panel of receptor binding assays |
Table 2: Dose-Dependent mGluR2 Occupancy by this compound in Non-Human Primates (PET Imaging)
| Intravenous Dose (mg/kg) | Plasma Concentration (ng/mL) at 1 hr | Mean mGluR2 Occupancy (%) in Cortex |
|---|---|---|
| 0.1 | 25 | 20% |
| 0.3 | 70 | 55% |
| 1.0 | 250 | 85% |
| 3.0 | 780 | >95% |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for mGluR2
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for mGluR2.
Materials:
-
Cell membranes from HEK293 cells stably expressing human mGluR2.
-
Radioligand (e.g., a known high-affinity mGluR2 antagonist).
-
This compound test compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Scintillation fluid and vials.
-
Glass fiber filters.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound or vehicle.
-
Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo PET Imaging for mGluR2 Occupancy
This protocol outlines the steps for determining mGluR2 occupancy in a non-human primate model using [11C]this compound. Positron Emission Tomography (PET) is a noninvasive molecular imaging technique that allows for the quantitative evaluation of receptor distribution and concentration in vivo.[10][11]
Materials:
-
Anesthetized non-human primate.
-
This compound formulated for intravenous administration.
-
[11C]this compound PET tracer.
-
PET scanner.
-
Arterial blood sampler.
Procedure:
-
Baseline Scan: Anesthetize the animal and position it in the PET scanner. Perform a baseline dynamic PET scan following an intravenous bolus injection of [11C]this compound. Collect arterial blood samples throughout the scan to measure the tracer concentration in plasma.
-
Drug Administration: Administer a single intravenous dose of non-radiolabeled this compound.
-
Occupancy Scan: After a predetermined time to allow for drug distribution, perform a second dynamic PET scan with another injection of [11C]this compound.
-
Image Analysis: Reconstruct the PET data and define regions of interest (e.g., cortex, striatum).
-
Quantification: Use kinetic modeling of the PET data and the arterial input function to calculate the tracer binding potential (BPND) for both the baseline and occupancy scans.
-
Occupancy Calculation: Calculate the percent receptor occupancy in each brain region using the formula: Occupancy (%) = 100 * (BPND_baseline - BPND_occupancy) / BPND_baseline
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. gentaur.com [gentaur.com]
- 5. scbt.com [scbt.com]
- 6. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor occupancy assessment by flow cytometry as a pharmacodynamic biomarker in biopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Positron Emission Tomography of Metabotropic Glutamate Receptors | Springer Nature Experiments [experiments.springernature.com]
- 11. Positron Emission Tomography (PET) Imaging of Metabotropic Glutamate Receptor Subtype 2 (mGlu2) Based on a Negative Allosteric Modulator Radioligand | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: [¹¹C]mG2N001 Radiosynthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the radiosynthesis of [¹¹C]mG2N001.
Troubleshooting Guide: Low Radiochemical Yield
Low radiochemical yield is a common challenge in radiosynthesis. This guide provides a systematic approach to identifying and resolving potential issues in the O-[¹¹C]methylation of the precursor for [¹¹C]this compound synthesis.
Diagram: Troubleshooting Logic for Low [¹¹C]this compound Yield
Caption: Troubleshooting workflow for low [¹¹C]this compound yield.
Frequently Asked Questions (FAQs)
Q1: What is a typical radiochemical yield for the synthesis of [¹¹C]this compound?
A1: Based on published literature, a non-decay corrected radiochemical yield of approximately 42 ± 5% should be achievable.[1] The synthesis time is reported to be around 45 minutes from the start of [¹¹C]CO₂ production.[1]
| Parameter | Expected Value |
| Radiochemical Yield (non-decay corrected) | 42 ± 5% |
| Molar Activity (Aₘ) | 212 ± 76 GBq/μmol |
| Radiochemical Purity | >99% |
| Synthesis Time | ~45 minutes |
Q2: My [¹¹C]CH₃I production seems low. How could this impact the overall yield of [¹¹C]this compound?
A2: The yield of [¹¹C]CH₃I is critical for the overall success of the radiosynthesis. Low [¹¹C]CH₃I yield will directly lead to a lower incorporation of the ¹¹C-label onto your precursor, resulting in a decreased final yield of [¹¹C]this compound. Ensure that the cyclotron target performance, gas processing, and the conversion of [¹¹C]CO₂ to [¹¹C]CH₃I are all functioning optimally.
Q3: I suspect my precursor is degraded. What are the signs of this and how can I check its quality?
A3: Degradation of the phenol (B47542) precursor (5-(2-fluoro-4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide) can significantly reduce the radiochemical yield. Signs of degradation include a change in color or physical appearance of the solid precursor. To verify its quality, you should:
-
Perform analytical HPLC: Check for the presence of impurities.
-
Run Mass Spectrometry (MS): Confirm the molecular weight of the precursor.
-
Consider Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure if significant degradation is suspected.
It is recommended to store the precursor under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to prevent oxidation and hydrolysis.
Q4: What are the optimal reaction conditions for the O-[¹¹C]methylation step?
A4: The O-[¹¹C]methylation is a sensitive reaction. Key parameters to control are:
-
Base: A suitable base is required to deprotonate the phenolic hydroxyl group. The concentration of the base can be critical; too little may result in incomplete deprotonation, while too much can lead to side reactions.
-
Solvent: An appropriate polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), is typically used. Ensure the solvent is anhydrous.
-
Temperature: The reaction temperature will influence the rate of methylation. An optimal temperature ensures efficient labeling without promoting decomposition of the precursor or product.
-
Reaction Time: A balance must be struck to allow for sufficient reaction time for high incorporation while minimizing the decay of the ¹¹C isotope.
Q5: My HPLC purification is showing broad peaks and poor recovery. What could be the cause?
A5: Issues with HPLC purification can lead to a significant loss of the final product. Potential causes include:
-
Suboptimal Mobile Phase: The composition of the mobile phase (e.g., acetonitrile (B52724)/water or methanol/water with additives) may need to be optimized to achieve sharp, well-resolved peaks.
-
Column Degradation: The HPLC column may be degraded or contaminated. Flushing the column or replacing it may be necessary.
-
System Leaks: Any leaks in the HPLC system can lead to poor peak shape and inaccurate fraction collection.
-
Incorrect pH: The pH of the mobile phase can affect the ionization state of the compound and its retention on the column.
Experimental Protocol: Radiosynthesis of [¹¹C]this compound
This protocol is based on the O-[¹¹C]methylation of the phenol precursor.
Diagram: [¹¹C]this compound Radiosynthesis Workflow
Caption: Workflow for the radiosynthesis of [¹¹C]this compound.
Methodology
-
[¹¹C]CO₂ Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.
-
[¹¹C]CH₃I Synthesis: Convert the [¹¹C]CO₂ to [¹¹C]CH₃I using a gas-phase or wet-chemistry method. Trap the resulting [¹¹C]CH₃I in a reaction vessel containing the precursor.
-
O-[¹¹C]methylation Reaction:
-
Dissolve the phenol precursor (typically 0.5-1.0 mg) in an appropriate volume of a suitable solvent (e.g., 200-400 µL of DMF).
-
Add a base (e.g., NaOH or a non-nucleophilic organic base) to facilitate the deprotonation of the phenol.
-
Bubble the trapped [¹¹C]CH₃I through the reaction mixture.
-
Heat the reaction mixture at an optimized temperature (e.g., 80-120 °C) for a set time (e.g., 3-5 minutes).
-
-
Purification:
-
Quench the reaction with a suitable buffer or water.
-
Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., a C18 column).
-
Elute with an appropriate mobile phase (e.g., a gradient of acetonitrile and water) to separate [¹¹C]this compound from unreacted precursor and byproducts.
-
Collect the fraction corresponding to the [¹¹C]this compound peak.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction, typically via solid-phase extraction (SPE) or rotary evaporation.
-
Formulate the final product in a physiologically compatible solution, such as sterile saline with a small percentage of ethanol, for in vivo use.
-
-
Quality Control:
-
Perform analytical HPLC to determine the radiochemical purity and specific activity of the final product.
-
Conduct other necessary quality control tests, such as sterility and endotoxin (B1171834) testing, as required for the intended application.
-
References
interpreting unexpected results with mG2N001
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using mG2N001, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2][3][4] It binds to a site on the receptor distinct from the glutamate binding site and acts as an antagonist, inhibiting the receptor's function.[1][2][3][4][5] It has an IC50 of 93 nM and a Ki of 63 nM.[1][2][3][4]
Q2: What are the primary applications of this compound?
A2: The radioisotope-labeled version of this compound, [11C]this compound, is primarily used as a tracer in Positron Emission Tomography (PET) imaging.[1][3][5] Its favorable properties, such as good brain penetration and selective accumulation in mGluR2-rich regions, allow for high-contrast imaging of the mGluR2 distribution in the brain.[1][3]
Q3: How should I store and handle this compound?
A3: For optimal stability, it is recommended to store this compound under the conditions specified in the Certificate of Analysis. For shipping, it is typically stable at room temperature in the continental US, though this may vary for other locations.[1]
Troubleshooting Unexpected Results
This section addresses potential unexpected outcomes during experiments with this compound and provides systematic approaches to identify the root cause.
Issue 1: Lower than Expected Signal in PET Imaging with [11C]this compound
You observe a significantly lower than anticipated signal in your PET imaging study, suggesting reduced binding of the tracer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. This compound | mGluR2负变构调节剂 | MCE [medchemexpress.cn]
- 5. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell-Based Functional Assays with mG2N001
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing mG2N001, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), in cell-based functional assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] As a NAM, it binds to an allosteric site on the receptor, distinct from the orthosteric site where the endogenous ligand glutamate binds. This binding event reduces the receptor's response to glutamate, effectively inhibiting its signaling.[2] mGluR2 is a G-protein coupled receptor (GPCR) that couples to the Gi/o signaling pathway, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3]
Q2: In which types of cell-based functional assays is this compound typically used?
A2: this compound is primarily used in functional assays that measure the activity of the Gi/o signaling pathway. The most common of these is the cAMP assay, which quantifies the this compound-mediated inhibition of the decrease in cAMP levels induced by an orthosteric agonist like glutamate.[2] Examples of such assays include the cAMP GloSensor™ assay and DiscoverX HitHunter® cAMP assays.[2]
Q3: What are the key pharmacological parameters of this compound?
A3: The following table summarizes the key in vitro pharmacological parameters for this compound.
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 93 nM | CHO cells expressing human mGluR2 | DiscoverX HitHunter cAMP XS+ | [1][2] |
| Ki | 63 nM | Flp-In T-REx-293 cells | cAMP GloSensor™ Assay | [1][2] |
Q4: What is the expected outcome of a successful experiment using this compound in a cAMP assay?
A4: In a cAMP assay, pre-treatment of mGluR2-expressing cells with an agonist like glutamate will lead to a decrease in intracellular cAMP levels. The addition of this compound is expected to reverse this effect in a dose-dependent manner, leading to an increase in cAMP levels back towards the basal state. The potency of this compound is determined by calculating its IC50 value from the resulting dose-response curve.
Troubleshooting Guide
Problem 1: High variability or inconsistent results in my cAMP assay.
-
Possible Cause 1: Cell Health and Passage Number.
-
Suggestion: Ensure that the cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered receptor expression levels.
-
-
Possible Cause 2: Inconsistent Agonist (Glutamate) Concentration.
-
Suggestion: Prepare a fresh stock of the agonist for each experiment and use a precise EC80 concentration to ensure a consistent and robust signal window.[2]
-
-
Possible Cause 3: this compound Solubility Issues.
-
Suggestion: this compound is typically dissolved in DMSO. Ensure that the final DMSO concentration in your assay is consistent across all wells and is at a level that does not affect cell viability (typically ≤ 0.5%). Prepare fresh dilutions of this compound for each experiment.
-
Problem 2: No observable effect of this compound in the functional assay.
-
Possible Cause 1: Low or Absent mGluR2 Expression.
-
Suggestion: Verify the expression of functional mGluR2 in your cell line using a positive control, such as a known mGluR2 agonist, to confirm a robust decrease in cAMP. If using a transient transfection system, optimize transfection efficiency.
-
-
Possible Cause 2: Incorrect Assay Conditions.
-
Suggestion: Review the incubation times and temperatures for agonist and this compound treatment. Ensure that the assay is performed within the linear range of the detection reagent.
-
-
Possible Cause 3: Inactive this compound Compound.
-
Suggestion: Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). If possible, verify the compound's activity against a new batch or a different mGluR2 NAM.
-
Problem 3: Unexpected agonist activity observed with this compound.
-
Possible Cause: Non-specific activity at high concentrations.
-
Suggestion: Some allosteric modulators can exhibit non-specific effects at high concentrations. It is crucial to perform a full dose-response curve to identify the appropriate concentration range for NAM activity. For this compound, non-specific activity has been observed in untransfected HEK293T cells at concentrations at or above 300 nM.[2] It is recommended to use concentrations below this threshold to ensure specific mGluR2-mediated effects.
-
Experimental Protocols
Detailed Protocol: this compound Characterization using a cAMP GloSensor™ Assay
This protocol is adapted for characterizing the NAM activity of this compound in a stable mGluR2-expressing cell line (e.g., Flp-In™ T-REx™ 293).
Materials:
-
Flp-In™ T-REx™ 293 cell line stably expressing human mGluR2
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Tetracycline (B611298) (for inducible expression systems)
-
GloSensor™ cAMP Reagent
-
L-Glutamate (agonist)
-
This compound
-
White, opaque 96-well assay plates
-
Luminometer
Methodology:
-
Cell Seeding:
-
One day prior to the assay, seed the mGluR2-expressing cells into white, opaque 96-well plates at a density of 20,000-40,000 cells per well in 100 µL of culture medium.
-
If using an inducible expression system, add tetracycline (e.g., 1 µg/mL) to induce receptor expression.[2]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
GloSensor™ Reagent Loading:
-
On the day of the assay, equilibrate the GloSensor™ cAMP Reagent to room temperature.
-
Prepare the reagent according to the manufacturer's instructions.
-
Add 20 µL of the prepared reagent to each well.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in assay buffer. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:10 serial dilutions.
-
Prepare the L-glutamate solution at a concentration that will yield a final EC80 concentration in the assay wells (e.g., 100 µM).[2]
-
Add 20 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
-
Agonist Addition and Signal Measurement:
-
Add 20 µL of the L-glutamate solution (or vehicle for basal control) to all wells except the vehicle control wells.
-
Incubate for 15-20 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and the maximum glutamate response (0% activity).
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway of mGluR2 and Mechanism of this compound Action
Caption: mGluR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Functional Assay
Caption: Workflow for a cell-based functional assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of [11C]MK-8056: A Selective PET Imaging Agent for the Study of mGluR2 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to mG2N001 and Other mGluR2 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel metabotropic glutamate (B1630785) receptor 2 (mGluR2) negative allosteric modulator (NAM), mG2N001, with other well-characterized mGluR2 NAMs, VU6001966 and MNI-137. The information presented herein is supported by experimental data from preclinical studies to aid in the evaluation and selection of these compounds for research and development purposes.
Introduction to mGluR2 and Negative Allosteric Modulation
Metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor that plays a crucial role in modulating glutamatergic neurotransmission.[1] As a presynaptic autoreceptor, its activation by glutamate leads to an inhibition of further glutamate release.[1] This mechanism makes mGluR2 a promising therapeutic target for neurological and psychiatric disorders characterized by excessive glutamate signaling.
Negative allosteric modulators (NAMs) are compounds that bind to a site on the receptor distinct from the endogenous ligand (glutamate) binding site. This binding reduces the receptor's response to glutamate, thereby increasing presynaptic glutamate release. This guide will focus on the comparative pharmacology and preclinical profiles of this compound, VU6001966, and MNI-137.
Comparative Performance Data
The following tables summarize the key in vitro and in vivo properties of this compound, VU6001966, and MNI-137 based on available preclinical data.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity Profile |
| This compound | mGluR2 | 93 | 63[2] | Precursor compound showed high selectivity over other mGluR subtypes.[3] |
| VU6001966 | mGluR2 | 78[4] | Not Reported | >350-fold selective for mGluR2 over mGluR3; no significant activity at other mGluRs or a panel of 68 other CNS targets.[5][6] |
| MNI-137 | mGluR2 | 8.3 (human), 12.6 (rat)[7] | Not Reported | No activity at mGluR1, mGluR4, mGluR5, or mGluR8.[7] |
Table 2: Pharmacokinetic Properties
| Compound | Parameter | Value | Species | Reference |
| This compound | Brain Penetration | Good, selectively accumulates in mGluR2-rich regions.[2] | Rat, Cynomolgus Monkey | [2] |
| Plasma Free Fraction (fp) | 0.04 ± 0.015 | Not Specified | [8] | |
| VU6001966 | CNS Penetration | Excellent | Rat | [6] |
| Brain/Plasma Ratio (Kp) | 1.05 - 1.3 | Rat | [6] | |
| Unbound Brain/Plasma Ratio (Kp,uu) | 0.78 | Rat | [6] | |
| MNI-137 | Pharmacokinetic data not readily available in the public domain. |
Table 3: In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Behavioral Test | Key Findings | Reference |
| This compound | Not explicitly reported in behavioral models, primarily characterized as a PET imaging agent. | PET Imaging | Effectively visualizes mGluR2 distribution and occupancy in the brain.[2] | [2] |
| VU6001966 | Chronic Stress Model of Depression | Forced Swim Test, Sucrose Preference Test | Induces antidepressant-like effects.[5] | [5] |
| Schizophrenia Models | Not explicitly reported, but mGluR2 NAMs are a therapeutic strategy. | Used to probe the role of mGluR2 in schizophrenia-like cognitive deficits.[2] | [2] | |
| MNI-137 | Not explicitly reported in behavioral models, primarily characterized for its in vitro profile and as a tool compound. | Not Applicable | Blocks mGluR2 activation in vitro.[9] | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of mGluR2 and a typical experimental workflow for evaluating mGluR2 NAMs.
Caption: mGluR2 signaling pathway and the inhibitory action of NAMs.
Caption: Experimental workflow for the evaluation of mGluR2 NAMs.
Detailed Experimental Protocols
Radioligand Binding Assay for mGluR2
This assay determines the binding affinity (Ki) of a test compound for the mGluR2 receptor.
Materials:
-
Cell membranes prepared from cells expressing recombinant human or rat mGluR2.
-
Radioligand (e.g., [3H]-LY341495), a known mGluR2 antagonist.
-
Test compounds (this compound, VU6001966, MNI-137).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
For total binding, add only the radioligand and membranes.
-
For non-specific binding, add the radioligand, membranes, and a high concentration of a known mGluR2 antagonist.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for mGluR2
This assay measures the functional potency (IC50) of a NAM by quantifying its ability to inhibit the glutamate-induced decrease in cyclic AMP (cAMP) levels.
Materials:
-
CHO or HEK293 cells stably expressing recombinant human or rat mGluR2.
-
Glutamate.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds (this compound, VU6001966, MNI-137).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor-based).
-
Cell culture medium and reagents.
-
384-well white microplates.
Protocol:
-
Seed the mGluR2-expressing cells into 384-well plates and culture overnight.
-
Prepare serial dilutions of the test compounds.
-
Aspirate the culture medium and add assay buffer containing a fixed concentration of forskolin and varying concentrations of the test compound.
-
Pre-incubate the cells with the test compounds for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of glutamate (typically the EC80 concentration for its effect on cAMP) to stimulate the mGluR2 receptor.
-
Incubate for a further period (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Plot the cAMP levels against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Forced Swim Test (FST) in Rodents
This is a common behavioral test used to screen for antidepressant-like activity.
Materials:
-
Male mice or rats of a suitable strain.
-
A cylindrical glass tank (e.g., 25 cm high, 10 cm in diameter for mice).
-
Water maintained at 23-25°C.
-
Test compounds (this compound, VU6001966, MNI-137) and vehicle control.
-
Video recording and analysis software (optional, but recommended for unbiased scoring).
Protocol:
-
Administer the test compound or vehicle to the animals at a specified time before the test (e.g., 30-60 minutes intraperitoneally).
-
Fill the glass tank with water to a depth where the animal cannot touch the bottom with its tail or hind limbs (e.g., 15 cm for mice).
-
Gently place the animal into the tank.
-
Record the animal's behavior for a total of 6 minutes.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
-
At the end of the test, remove the animal from the water, dry it with a towel, and return it to its home cage.
-
Analyze the data to compare the duration of immobility between the treated and vehicle control groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Conclusion
This compound, VU6001966, and MNI-137 are all potent and selective negative allosteric modulators of mGluR2. While this compound has been primarily characterized as a high-quality PET imaging agent with good brain penetration, VU6001966 has demonstrated in vivo efficacy in preclinical models of depression. MNI-137 serves as a potent in vitro tool compound. The choice of compound will depend on the specific research application. For studies requiring in vivo target engagement and distribution analysis, this compound is an excellent tool. For behavioral pharmacology studies investigating the therapeutic potential of mGluR2 NAMs, VU6001966 is a well-validated option. MNI-137 is suitable for in vitro mechanistic studies requiring a highly potent mGluR2 NAM. This guide provides a foundation for the informed selection and use of these valuable research tools.
References
- 1. Coadministration of scopolamine and mGlu2 receptor negative allosteric modulator VU6001966 as a potential therapeutic approach for depression: Rat frontal cortex neurochemistry and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activating mGlu3 metabotropic glutamate receptors rescues schizophrenia-like cognitive deficits through metaplastic adaptations within the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of [11C]MK-8056: A Selective PET Imaging Agent for the Study of mGluR2 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of acute and chronic treatment with magnesium in the forced swim test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. Design and Synthesis of mGlu2 NAMs with Improved Potency and CNS Penetration Based on a Truncated Picolinamide Core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MNI 137 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 8. PET imaging studies to investigate functional expression of mGluR2 using [11C]mG2P001 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation of [11C]mG2N001: A Specific PET Ligand for Metabotropic Glutamate Receptor 2
A comprehensive guide for researchers and drug development professionals on the performance and validation of [11C]mG2N001 as a selective positron emission tomography (PET) ligand for the metabotropic glutamate (B1630785) receptor 2 (mGluR2).
This guide provides an objective comparison of [11C]this compound with alternative PET ligands, supported by experimental data. Detailed methodologies for key validation experiments are presented to enable researchers to evaluate and potentially replicate the findings.
Overview of [11C]this compound
[11C]this compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2][3][4] mGluR2 is a significant therapeutic target for a variety of neuropsychiatric disorders.[2][3][4] As a PET ligand, [11C]this compound allows for the in vivo visualization and quantification of mGluR2, which is crucial for understanding the receptor's role in disease and for the development of novel therapeutics.[2][3][4]
Performance and Comparison with Alternatives
The validation of [11C]this compound has demonstrated favorable characteristics for a PET ligand, including good brain penetration and selective accumulation in mGluR2-rich regions, leading to high-contrast brain images.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key performance indicators of this compound and its radiolabeled form, [11C]this compound, and compare its brain uptake with other mGluR2 PET ligands.
Table 1: In Vitro Binding Affinity and Radiosynthesis Properties of this compound
| Parameter | Value | Reference |
| Binding Affinity | ||
| IC50 | 93 nM | [1] |
| Ki | 63 nM | [1][3] |
| Radiosynthesis | ||
| Molar Activity | 212 ± 76 GBq/μmol | [2][3][4] |
| Radiochemical Purity | >99% | [2][3][4] |
Table 2: Comparison of Brain Uptake (Maximum Standardized Uptake Value - SUVmax) of [11C]this compound with other mGluR2 PET Ligands in Rats
| Ligand | SUVmax (Striatum) | Mechanism of Action | Reference |
| [11C]this compound | 3.6 | NAM | [3] |
| [11C]MG-1904 | 1.7 | Not Specified | [3] |
| [11C]MG21812 | 1.2 | Not Specified | [3] |
Experimental Protocols
Detailed methodologies for the validation of [11C]this compound are provided below.
In Vivo PET Imaging in Rats
-
Animal Preparation: Studies are conducted on Sprague-Dawley rats.[3] Animals are anesthetized with isoflurane (B1672236) (1.0–1.5%) in oxygen (1–1.5 L/min).[5] A tail vein catheter is inserted for the administration of the radioligand and any blocking agents.[5]
-
Radioligand Administration: A dynamic 60-minute PET scan is initiated upon the intravenous injection of [11C]this compound (20.0–41.1 MBq).[5]
-
Blocking Studies: To confirm binding specificity, pretreatment studies are performed. A selective mGluR2 NAM, such as VU6001966 (0.5 mg/kg, i.v.), is administered 1 to 20 minutes before the injection of [11C]this compound.[3]
-
Image Acquisition and Analysis: PET imaging is performed using a preclinical imaging system.[5] Data are acquired over 60 minutes.[5] Following the PET scan, a CT scan is performed for anatomical co-registration and attenuation correction.[5][6] The PET data are reconstructed, and regions of interest (ROIs) are drawn on the images to generate time-activity curves.[5][6]
In Vitro Binding Assays
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human mGluR2 are used.[5][6]
-
Binding Assay: The binding affinity of this compound is determined through competitive binding assays. For instance, in the presence of a constant concentration of glutamate (100 μM), the ability of increasing concentrations of this compound to displace a radiolabeled ligand is measured to determine its antagonist properties and calculate the Ki value.[3]
Visualizations
Signaling Pathway of mGluR2 Modulation
The following diagram illustrates the mechanism of action of mGluR2 and how it is modulated by agonists and negative allosteric modulators like this compound.
Caption: mGluR2 signaling pathway and modulation by this compound.
Experimental Workflow for [11C]this compound PET Ligand Validation
This diagram outlines the key steps involved in the preclinical validation of [11C]this compound as a PET ligand.
Caption: Preclinical validation workflow for [11C]this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H-pyrano[2,3- b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PET imaging studies to investigate functional expression of mGluR2 using [11C]mG2P001 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
A Comparative Analysis of mG2N001 and Orthosteric Antagonists for the mGluR2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the negative allosteric modulator (NAM) mG2N001 and traditional orthosteric antagonists targeting the metabotropic glutamate (B1630785) receptor 2 (mGluR2). This document outlines their distinct mechanisms of action, presents a compilation of their performance data from various experimental assays, and provides detailed protocols for key experiments to facilitate reproducible research.
Introduction to mGluR2 Antagonism
Metabotropic glutamate receptor 2 (mGluR2) is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating glutamatergic neurotransmission. Its activation by the endogenous ligand glutamate leads to the inhibition of adenylyl cyclase through its coupling with Gi/o proteins, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Dysregulation of mGluR2 signaling has been implicated in various neuropsychiatric disorders, making it a significant target for drug discovery.
Antagonists of mGluR2 can be broadly classified into two categories:
-
Orthosteric Antagonists: These ligands bind to the same site as the endogenous agonist, glutamate, directly competing with it and preventing receptor activation.
-
Negative Allosteric Modulators (NAMs): These molecules bind to a topographically distinct site on the receptor, known as an allosteric site. This binding induces a conformational change in the receptor that reduces the affinity and/or efficacy of the orthosteric agonist.
This guide focuses on a comparative evaluation of this compound, a known mGluR2 NAM, and a representative and widely studied orthosteric antagonist, LY341495.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between this compound and orthosteric antagonists lies in their binding sites and consequent mechanisms of inhibition. Orthosteric antagonists physically block the glutamate binding site, offering a direct competitive antagonism. In contrast, this compound's binding to an allosteric site provides a non-competitive mode of inhibition, which can offer advantages such as greater subtype selectivity and a ceiling effect on antagonism that is not dependent on the concentration of the endogenous agonist.
dot
Caption: Mechanisms of mGluR2 antagonism.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and the orthosteric antagonist LY341495. It is important to note that the data have been compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Binding Affinities
| Compound | Ligand Type | Assay Type | Radioligand | Cell Line | Ki (nM) | Citation |
| This compound | NAM | Not Specified | Not Specified | Not Specified | 63 | [1] |
| LY341495 | Orthosteric Antagonist | Radioligand Binding | [3H]-LY341495 | Human mGluR2 expressing cells | 1.67 | [2] |
Table 2: Comparative Functional Potencies
| Compound | Ligand Type | Assay Type | Cell Line | IC50 (nM) | Citation |
| This compound | NAM | cAMP Modulation (DiscoverX HitHunter) | CHO cells expressing human mGluR2 | 93 | [3] |
| LY341495 | Orthosteric Antagonist | Forskolin-stimulated cAMP formation | Human mGluR2 expressing cells | 21 | [4] |
Table 3: Selectivity Profile of LY341495 (IC50 values)
| mGluR Subtype | IC50 | Citation |
| mGluR2 | 21 nM | [5] |
| mGluR3 | 14 nM | [5] |
| mGluR8 | 170 nM | [5] |
| mGluR7 | 990 nM | [5] |
| mGluR1a | 7.8 µM | [5] |
| mGluR5a | 8.2 µM | [5] |
| mGluR4 | 22 µM | [5] |
Note: A detailed selectivity profile for this compound across all mGluR subtypes was not available in the searched literature.
Table 4: Summary of In Vivo Efficacy
| Compound | Animal Model | Effect | Citation |
| This compound | Rodent models for PET imaging | Good brain penetration and selective accumulation in mGluR2-rich regions.[1] | [1] |
| LY341495 | Chronic Unpredictable Mild Stress (CUMS) model of depression in mice | Dose-dependent antidepressant-like effect.[6] | [6] |
| LY341495 | Various animal models of anxiety and depression | Reduced immobility in forced swim test; effective in marble burying test.[7] | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure transparency and aid in the design of future studies.
Radioligand Binding Assay for mGluR2
This protocol is adapted for determining the binding affinity of test compounds for the mGluR2 receptor using a competitive binding format with a radiolabeled orthosteric antagonist.
Objective: To determine the inhibition constant (Ki) of a test compound for mGluR2.
Materials:
-
Cell membranes prepared from a cell line stably expressing human mGluR2.
-
Radioligand: [3H]-LY341495.
-
Unlabeled orthosteric antagonist (e.g., LY341495) for determining non-specific binding.
-
Test compound (e.g., this compound or other orthosteric antagonists).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing mGluR2 in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound at various concentrations.
-
A constant concentration of [3H]-LY341495 (typically at or below its Kd).
-
Cell membranes (typically 20-50 µg of protein per well).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled LY341495 (e.g., 10 µM).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
dot
Caption: Radioligand Binding Assay Workflow.
cAMP Functional Assay for mGluR2 Antagonists
This protocol describes a cell-based functional assay to measure the ability of antagonists to inhibit the agonist-induced decrease in cAMP levels, a hallmark of mGluR2 activation. Assays like Promega's GloSensor™ or Cisbio's HTRF® are commonly used.
Objective: To determine the functional potency (IC50) of a test compound in inhibiting mGluR2 signaling.
Materials:
-
A cell line stably expressing human mGluR2 (e.g., CHO or HEK293 cells).
-
mGluR2 agonist (e.g., glutamate or a specific agonist like DCG-IV).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase and produce a measurable basal cAMP level).
-
Test compound (e.g., this compound or an orthosteric antagonist).
-
cAMP detection kit (e.g., GloSensor™ cAMP Assay kit or HTRF® cAMP kit).
-
Cell culture medium and supplements.
-
White, opaque 384-well plates (for luminescence/HTRF).
Procedure (GloSensor™ cAMP Assay example):
-
Cell Preparation: Culture cells expressing mGluR2 and the GloSensor™ cAMP biosensor. On the day of the assay, harvest the cells and resuspend them in an appropriate assay buffer.
-
Assay Setup:
-
Dispense cells into the wells of a 384-well plate.
-
Add the test compound at various concentrations and incubate for a defined period (e.g., 15-30 minutes) to allow for binding.
-
Add a mixture of the mGluR2 agonist (at a concentration that gives a submaximal response, e.g., EC80) and forskolin.
-
-
Signal Detection: Incubate the plate at room temperature for 15-20 minutes to allow the cAMP-dependent luminescent signal to develop. Measure luminescence using a plate reader.
-
Data Analysis:
-
The luminescent signal is inversely proportional to the level of mGluR2 activation (as activation inhibits cAMP production).
-
Normalize the data to the control wells (agonist + forskolin without antagonist) and plot the percentage of inhibition against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
dot
Caption: cAMP Functional Assay Workflow.
Signaling Pathway of mGluR2
Activation of mGluR2 by an agonist initiates a signaling cascade that modulates neuronal excitability. The receptor is coupled to inhibitory G proteins (Gi/o), which, upon activation, dissociate into Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cAMP. This decrease in cAMP levels subsequently reduces the activity of protein kinase A (PKA) and downstream effectors.
dot
Caption: mGluR2 Signaling Pathway.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [3H]-LY341495 as a novel antagonist radioligand for group II metabotropic glutamate (mGlu) receptors: characterization of binding to membranes of mGlu receptor subtype expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The group II mGlu receptor antagonist LY341495 induces a rapid antidepressant-like effect and enhances the effect of ketamine in the chronic unpredictable mild stress model of depression in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to mG2N001 and Previous Generation mGluR2 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of mG2N001, a novel metabotropic glutamate (B1630785) receptor 2 (mGluR2) negative allosteric modulator (NAM), with previous generations of mGluR2 modulators. The content is based on available experimental data to assist researchers in understanding the evolving landscape of mGluR2-targeted therapeutics and research tools.
Introduction to mGluR2 Modulation
Metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor that plays a crucial role in regulating synaptic transmission.[1][2] As a presynaptic autoreceptor, its activation typically leads to a decrease in glutamate release.[3] This mechanism has made mGluR2 an attractive therapeutic target for various neurological and psychiatric disorders, including schizophrenia, anxiety, and depression.[1][4]
The modulation of mGluR2 has evolved through several stages:
-
First-Generation Orthosteric Agonists: These compounds directly bind to the glutamate binding site to activate the receptor. A significant limitation of this class is the high degree of homology in the orthosteric site across different mGlu receptor subtypes, often leading to a lack of selectivity.[5]
-
Allosteric Modulators: To overcome the selectivity issue, research shifted towards allosteric modulators that bind to a topographically distinct site on the receptor.[6] This approach offers greater subtype selectivity. Allosteric modulators are categorized as:
-
Positive Allosteric Modulators (PAMs): These compounds potentiate the effect of the endogenous ligand, glutamate. Several mGluR2 PAMs, such as JNJ-40411813 and AZD8529, have been investigated in clinical trials.[7][8]
-
Negative Allosteric Modulators (NAMs): These compounds reduce the effect of the endogenous ligand. This compound belongs to this class and represents a newer generation of research tools, particularly in the context of PET imaging.[4][9]
-
Quantitative Comparison of mGluR2 Negative Allosteric Modulators
This section provides a quantitative comparison of this compound with previously developed mGluR2 NAMs, VU6001966 and MNI-137. The data highlights key parameters such as potency (IC50 and Ki) and selectivity.
| Compound | Type | Potency (IC50) | Binding Affinity (Ki) | Selectivity | Key Features |
| This compound | mGluR2 NAM | 93 nM[9] | 63 nM[9] | Selective for mGluR2 | Developed as a PET imaging ligand with good brain penetration and heterogeneity.[4][9] |
| VU6001966 | mGluR2 NAM | 78 nM[10][11] | Not explicitly stated | >350-fold selective for mGluR2 over mGluR3.[11] | CNS penetrant and shows antidepressant-like effects in animal models.[11] |
| MNI-137 | Group II mGluR NAM | 8.3 nM (human), 12.6 nM (rat) | Not explicitly stated | Selective for Group II mGluRs (mGluR2 and mGluR3). | Potent Group II NAM.[4] |
Signaling Pathways and Experimental Workflows
mGluR2 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of mGluR2. As a Gi/o-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: mGluR2 signaling pathway and points of allosteric modulation.
Experimental Workflow for Characterizing mGluR2 NAMs
The diagram below outlines a typical workflow for the characterization of a novel mGluR2 NAM like this compound, from initial screening to in vivo imaging.
Caption: A generalized experimental workflow for mGluR2 NAM characterization.
Experimental Protocols
cAMP Modulation Assay
This assay is used to determine the potency of mGluR2 modulators by measuring their effect on cAMP levels in cells expressing the receptor.
Objective: To determine the IC50 value of a NAM or the EC50 value of a PAM.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human mGluR2.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds (this compound and other modulators).
-
cAMP detection kit (e.g., HTRF or luminescence-based).
Procedure:
-
Cell Culture: Culture the mGluR2-expressing CHO cells to an appropriate density.
-
Cell Plating: Seed the cells into 384-well plates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay: a. Remove the culture medium and add the test compounds to the cells. b. Add a fixed concentration of an mGluR2 agonist (e.g., glutamate) to stimulate the receptor. c. Add forskolin to induce cAMP production. d. Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the mGluR2 receptor by competing with a radiolabeled ligand.
Objective: To determine the Ki value of a test compound.
Materials:
-
Cell membranes prepared from cells expressing mGluR2.
-
Radioligand (e.g., [3H]-LY341495, a known mGluR2/3 antagonist).
-
Test compound (e.g., this compound).
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo PET Imaging
Positron Emission Tomography (PET) is used to visualize and quantify the distribution of a radiolabeled modulator like [11C]this compound in the brain of living subjects.[4][12]
Objective: To assess the brain penetration, regional distribution, and specific binding of a radiolabeled mGluR2 modulator.
Procedure:
-
Radiolabeling: Synthesize the radiolabeled version of the modulator (e.g., [11C]this compound).[4]
-
Animal Preparation: Anesthetize the animal (e.g., rat or non-human primate) and place it in the PET scanner.
-
Radiotracer Injection: Inject a bolus of the radiotracer intravenously.
-
Dynamic Scanning: Acquire dynamic PET data over a period of time (e.g., 90-120 minutes).
-
Blocking Study (for specificity): In a separate scan, pre-administer a non-radiolabeled mGluR2 NAM (or the same compound) to block the specific binding sites before injecting the radiotracer.[4]
-
Image Reconstruction and Analysis: Reconstruct the PET images and create time-activity curves for different brain regions. Use pharmacokinetic modeling to quantify receptor density and occupancy. Compare the baseline scan with the blocking scan to determine the specific binding.
Concluding Remarks
This compound represents a significant advancement in the development of mGluR2 modulators, particularly as a highly valuable tool for in vivo research through PET imaging.[4] Its favorable characteristics, including good brain penetration and selective accumulation in mGluR2-rich regions, allow for a more precise investigation of the role of this receptor in health and disease.[9] Compared to earlier NAMs like VU6001966 and MNI-137, this compound's primary advantage lies in its optimization as a PET ligand. While previous generations of modulators, including orthosteric agonists and other allosteric modulators, have been instrumental in validating mGluR2 as a therapeutic target, the development of sophisticated tools like this compound is crucial for advancing our understanding of mGluR2 pharmacology and for the development of the next generation of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of PET and SPECT Probes for Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Differences in interactions between transmembrane domains tune the activation of metabotropic glutamate receptors | eLife [elifesciences.org]
- 7. Design, Synthesis, and Characterization of [18F]mG2P026 as a High-Contrast PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mGluR2 positive allosteric modulators: an updated patent review (2013-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. VU 6001966 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 12. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H-pyrano[2,3- b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to In Vivo Target Engagement of mG2N001
This guide provides a detailed comparison of mG2N001, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), with alternative compounds for the in vivo validation of target engagement. The primary method for assessing in vivo target engagement for these compounds is Positron Emission Tomography (PET) imaging, which allows for the noninvasive visualization and quantification of mGluR2 in the brain.[1]
Overview of this compound and Target
This compound is a potent and selective antagonist for mGluR2, a G-protein coupled receptor that plays a crucial role in regulating glutamate neurotransmission.[2][3][4] Dysregulation of glutamatergic signaling is implicated in several neuropsychiatric disorders, making mGluR2 a significant therapeutic target.[5] this compound has been radiolabeled with Carbon-11 ([11C]this compound) to serve as a PET ligand, enabling direct measurement of receptor occupancy and distribution in living subjects.[2][5][6] This molecule demonstrates good brain penetration and selectively accumulates in mGluR2-rich regions, making it a valuable tool for clinical and preclinical research.[2][3][4]
Signaling Pathway of mGluR2
mGluR2 is a presynaptic receptor that, upon activation by glutamate, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately reduces the release of glutamate from the presynaptic terminal. Negative allosteric modulators (NAMs) like this compound bind to a site on the receptor distinct from the glutamate binding site and inhibit this signaling pathway, thereby increasing glutamate release.
Comparative Performance Data
The efficacy of a PET ligand is determined by its affinity for the target, selectivity over other receptors, and its pharmacokinetic properties in the brain. The following table compares [11C]this compound to other mGluR2 PET ligands.
| Compound | Type | Affinity (IC50 or Ki, nM) | Key In Vivo Findings | Reference |
| [11C]this compound | NAM | IC50: 93 nM; Ki: 63 nM | Selectively accumulates in mGluR2-rich regions; produces high-contrast brain images in rats and non-human primates. | [2][5] |
| [11C]mG2P001 | PAM | IC50: 7.6 nM | Pretreatment with unlabeled compound increased tracer uptake, demonstrating cooperative binding with endogenous glutamate. | [7][8][9][10] |
| VU6001966 | NAM | N/A | Used as a blocking agent in rats, which reduced the accumulation of [11C]this compound, confirming target engagement. | [5] |
| [11C]MK-8056 | NAM | N/A | Demonstrated high brain uptake with specific and displaceable binding in rhesus monkeys. | [1] |
| [11C]JNJ-42491293 | PAM | N/A | Entered clinical trials but showed unexpected off-target binding in the brain and myocardium. | [5] |
Note: N/A indicates data not available in the searched sources.
Experimental Protocols
The primary method for in vivo validation of this compound target engagement is PET imaging. Below is a detailed protocol generalized from preclinical studies.[5][9]
Protocol: In Vivo PET Imaging of [11C]this compound in Rodents
-
Animal Preparation:
-
Sprague Dawley rats (male, 360-420 g) are used for the imaging studies.[9]
-
Animals are anesthetized using isoflurane (B1672236) (1.0-1.5%) in oxygen (1-1.5 L/min).[9]
-
A catheter is placed in the tail vein for the injection of the radiotracer and any blocking agents.[9]
-
The animal's vital signs, including body temperature, heart rate, and breathing, are monitored throughout the procedure.[9]
-
-
Radiotracer Administration:
-
PET Data Acquisition:
-
Immediately following injection, dynamic PET scanning is initiated using a preclinical imaging system (e.g., Triumph II Preclinical Imaging System).[9]
-
Data is acquired over a period of 60-90 minutes.
-
-
Blocking (Target Engagement) Study:
-
To confirm specific binding to mGluR2, a separate cohort of animals is pretreated with a blocking agent.
-
An unlabeled mGluR2 NAM (e.g., VU6001966) is administered intravenously 10-30 minutes prior to the injection of [11C]this compound.[5]
-
A significant reduction in the brain uptake of [11C]this compound in the pretreated animals compared to the baseline scan confirms target engagement.
-
-
Data Analysis:
-
PET images are reconstructed and co-registered with an anatomical atlas.
-
Time-activity curves (TACs) are generated for various brain regions of interest (e.g., cortex, striatum, cerebellum).
-
Tracer uptake is often quantified as the Standardized Uptake Value (SUV) or by using kinetic modeling to determine binding potential (BP_ND). A reduction in these values after pretreatment demonstrates target occupancy.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for a typical preclinical PET imaging study to validate target engagement.
References
- 1. Discovery of [11C]MK-8056: A Selective PET Imaging Agent for the Study of mGluR2 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H-pyrano[2,3- b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. PET imaging studies to investigate functional expression of mGluR2 using [11C]mG2P001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PET imaging studies to investigate functional expression of mGluR2 using [11C]mG2P001 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to mG2N001 and Alternative mGluR2 Allosteric Modulators for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for mG2N001, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), and other relevant allosteric modulators used in Positron Emission Tomography (PET) imaging. The data presented is intended to aid researchers in selecting the appropriate tools for their preclinical and clinical studies targeting the mGluR2 receptor, a key player in various neuropsychiatric disorders.
Performance Comparison of mGluR2 PET Ligands
The following tables summarize the key in vitro and in vivo characteristics of this compound and its alternatives. Direct comparison should be approached with caution as the data are compiled from different studies that may employ varied experimental conditions.
In Vitro Binding Affinities
| Compound | Type | Target | IC50 (nM) | Ki (nM) | Species |
| [11C]this compound | NAM | mGluR2 | 93[1] | 63[1] | Human |
| VU6001966 | NAM | mGluR2 | 78[2][3][4] | - | Not Specified |
| MNI-137 | NAM | mGluR2 | 8.3 / 12.6 | - | Human / Rat[5] |
| [11C]MK-8056 | NAM | mGluR2 | - | 1.8[6] | Not Specified |
| [11C]mG2P001 | PAM | mGluR2 | 7.6 | - | Not Specified[7][8][9][10][11][12] |
NAM: Negative Allosteric Modulator; PAM: Positive Allosteric Modulator; IC50: Half maximal inhibitory concentration; Ki: Inhibitory constant.
In Vivo PET Imaging Performance
Rodent Studies
| Compound | Parameter | Cortex | Striatum | Thalamus | Hippocampus | Cerebellum | Hypothalamus | Olfactory Bulb |
| [11C]this compound | Max SUV | High | 3.6[1] | High | High | High | High | - |
| [11C]mG2P001 | % Enhancement (with self-block) | 32.4[7][10] | 44.6[7][10] | 50.0[7][10] | 32.0[7][10] | 42.6[7][10] | 53.2[7][10] | 23.5[7][10] |
Non-Human Primate Studies
| Compound | Parameter | Brain Region | Value |
| [11C]this compound | Brain Uptake | High in mGluR2-rich regions[1][6] | High-contrast images |
| [11C]MK-8056 | Brain Uptake | High in Cerebellum and Striatum, lower in Cortex[6] | - |
| [11C]MK-8056 | BPnd | Cerebellum | 0.70 ± 0.09[6] |
| [11C]mG2P001 | Brain Uptake | Moderate heterogeneity across mGluR2-expressing regions[7] | SUV > 3 (peak at 15 min)[7] |
SUV: Standardized Uptake Value; BPnd: Nondisplaceable Binding Potential.
Experimental Protocols
[11C]this compound PET Imaging in Rats
-
Animal Model: Normal Sprague-Dawley rats (male, 285-421g) were used.[1]
-
Radiotracer Injection: [11C]this compound was administered intravenously.
-
Imaging System: Triumph II preclinical imaging system.[1]
-
Blocking Studies: Performed with mGluR2 NAMs VU6001966 (0.5 mg/kg, i.v.) and MNI-137.[1] Pretreatment with these blockers led to a reduced accumulation of [11C]this compound in the brain.[1]
-
Data Analysis: Time-activity curves were generated for various regions of interest to demonstrate brain heterogeneity and the effect of blocking agents.[1]
[11C]this compound PET Imaging in a Non-Human Primate
-
Animal Model: A female cynomolgus monkey (5.0 kg) was used.[1]
-
Anesthesia: The monkey was sedated with ketamine/xylazine.[1]
-
Radiotracer Injection: [11C]this compound was administered intravenously.
-
Imaging System: Discovery MI PET/CT scanner.[1]
-
Blocking Study: Compound VU6001966 was administered 20 minutes before the tracer injection at a dose of 1.0 mg/kg (i.v.).[1]
-
Data Analysis: Arterial blood sampling was performed to analyze radiometabolites. The study demonstrated selective accumulation of [11C]this compound in mGluR2-rich regions, resulting in high-contrast brain images.[1]
[11C]MK-8056 PET Imaging in Rhesus Monkeys
-
Animal Model: Rhesus monkeys were used in the study.[6]
-
Radiotracer Injection: [11C]MK-8056 was administered intravenously.[6]
-
Imaging and Data Analysis: Baseline PET scans demonstrated suitable brain penetration and a distribution consistent with known mGluR2 receptor locations. Co-administration with a selective mGluR2 NAM therapeutic candidate, MK-8768, resulted in a substantial reduction of [11C]MK-8056 uptake, confirming in vivo specificity. The nondisplaceable binding potential (BPnd) was measured in the cerebellum using the thalamus as a pseudo-reference region.[6]
Visualizing Molecular Interactions and Experimental Processes
Signaling Pathway of mGluR2 Modulation
The following diagram illustrates the mechanism of action of Negative and Positive Allosteric Modulators on the mGluR2 receptor.
Caption: Mechanism of mGluR2 modulation by NAMs and PAMs.
General Workflow for Preclinical PET Imaging
This diagram outlines the typical experimental workflow for evaluating a novel PET radiotracer like this compound in preclinical animal models.
Caption: Standard workflow for preclinical PET imaging studies.
Logical Relationship of Compound Selection
This diagram illustrates the decision-making process for selecting a suitable PET tracer for mGluR2 imaging based on key experimental outcomes.
Caption: Decision tree for mGluR2 PET tracer selection.
References
- 1. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VU 6001966 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 5. MNI 137 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 6. Discovery of [11C]MK-8056: A Selective PET Imaging Agent for the Study of mGluR2 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PET imaging studies to investigate functional expression of mGluR2 using [11C]mG2P001 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PET imaging studies to investigate functional expression of mGluR2 using [11C]mG2P001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Efficacy of mG2N001, a Negative Allosteric Modulator of mGluR2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of mG2N001, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). Due to the current availability of data, this comparison focuses on the in vitro functional profile of this compound and the in vivo efficacy of alternative mGluR2 NAMs in relevant preclinical models.
Introduction to this compound and mGluR2 Modulation
This compound has been identified as a potent negative allosteric modulator of mGluR2, a G-protein coupled receptor predominantly expressed on presynaptic terminals in the central nervous system.[1] As a Gi/o-coupled receptor, mGluR2 activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This modulatory role in glutamatergic neurotransmission makes mGluR2 a promising therapeutic target for various neurological and psychiatric disorders. Negative allosteric modulators, such as this compound, offer a therapeutic strategy by attenuating the inhibitory effect of mGluR2, thereby enhancing synaptic glutamate levels. While extensively characterized as a positron emission tomography (PET) imaging agent to study mGluR2 distribution and occupancy in the brain, public domain data on the in vivo therapeutic efficacy of this compound is not currently available.[3][4] This guide, therefore, presents the known in vitro data for this compound and draws comparisons with other mGluR2 NAMs for which in vivo efficacy has been demonstrated.
In Vitro Efficacy Comparison
This compound demonstrates potent antagonism of the mGluR2 receptor in in vitro functional assays. Its efficacy is comparable to other well-characterized mGluR2 NAMs, such as MNI-137.
| Compound | Assay Type | Target | Potency (IC50) | Binding Affinity (Ki) | Reference |
| This compound | cAMP Modulation Assay | Human mGluR2 | 93 nM | 63 nM | [1] |
| MNI-137 | Calcium Mobilization Assay | Human mGluR2 | 8.3 nM | Not Reported | [5] |
| MNI-137 | Calcium Mobilization Assay | Rat mGluR2 | 12.6 nM | Not Reported | [5] |
In Vivo Efficacy: A Comparative Outlook
While in vivo efficacy data for this compound in animal models of disease is not currently available in the public domain, studies on other selective mGluR2 NAMs provide insight into the potential therapeutic effects of this class of compounds. For instance, VU6001966 has demonstrated antidepressant-like effects in rodent behavioral models.
| Compound | Animal Model | Behavioral Assay | Key Findings | Reference |
| VU6001966 | Rat | Forced Swim Test (FST) | Dose-dependent antidepressant-like effects. | [6] |
The lack of published in vivo efficacy studies for this compound highlights a significant data gap in its preclinical characterization for therapeutic applications.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanism of action and the experimental approaches used to evaluate compounds like this compound, the following diagrams illustrate the mGluR2 signaling pathway and a typical experimental workflow for assessing in vivo efficacy.
Experimental Protocols
In Vitro: cAMP Modulation Assay
Objective: To determine the functional potency of this compound as a negative allosteric modulator of mGluR2.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human mGluR2 are cultured in an appropriate medium.
-
Assay Principle: The assay measures changes in intracellular cAMP levels in response to receptor activation/inhibition. A common method is the cAMP GloSensor™ assay, which utilizes a genetically encoded biosensor that produces a luminescent signal in the presence of cAMP.
-
Procedure:
-
Cells are seeded in a multi-well plate and incubated.
-
The cells are then treated with a range of concentrations of this compound.
-
An EC80 concentration of glutamate (the endogenous agonist) is added to stimulate the mGluR2 receptor.
-
The luminescent signal is measured using a luminometer.
-
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the glutamate-induced response, is calculated from the dose-response curve.
In Vivo: Novel Object Recognition (NOR) Test
Objective: To assess the effects of this compound on recognition memory, a measure of cognitive function.
Methodology:
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Mice are allowed to freely explore the empty arena for a set period (e.g., 10 minutes) on the first day to acclimate to the environment.
-
Training/Familiarization Phase: On the second day, two identical objects are placed in the arena, and each mouse is allowed to explore them for a defined time (e.g., 10 minutes).
-
Testing Phase: After a retention interval (e.g., 1 hour), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded for a set duration (e.g., 10 minutes).
-
-
Data Analysis: A discrimination index is calculated as (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A higher discrimination index indicates better recognition memory.
In Vivo: Elevated Plus Maze (EPM) Test
Objective: To evaluate the anxiolytic or anxiogenic effects of this compound.
Methodology:
-
Apparatus: A plus-shaped maze elevated off the ground, with two open arms and two enclosed arms.
-
Procedure:
-
Rats are placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period (e.g., 5 minutes).
-
The time spent in the open arms versus the closed arms is recorded, typically using video tracking software.
-
-
Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.
Conclusion
This compound is a potent in vitro negative allosteric modulator of the mGluR2 receptor. While its in vivo therapeutic efficacy remains to be publicly demonstrated, the established efficacy of other mGluR2 NAMs in preclinical models of depression and potentially other neurological disorders suggests that this compound holds therapeutic promise. Further in vivo studies employing standardized behavioral assays, such as the Novel Object Recognition and Elevated Plus Maze tests, are crucial to fully elucidate the therapeutic potential of this compound and enable a direct comparison with alternative modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of [11C]MK-8056: A Selective PET Imaging Agent for the Study of mGluR2 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MNI 137 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 6. Coadministration of scopolamine and mGlu2 receptor negative allosteric modulator VU6001966 as a potential therapeutic approach for depression: Rat frontal cortex neurochemistry and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of mG2N001: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of mG2N001, a negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), which is often radiolabeled with Carbon-11 for use in Positron Emission Tomography (PET) imaging. Adherence to these procedures is critical to mitigate risks to personnel and the environment.
Immediate Safety and Handling Considerations
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling chemical compounds in a laboratory setting should be strictly followed. The radioisotope version, [11C]this compound, requires additional safety measures due to its radioactivity.
Key safety protocols include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[1][2]
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Controlled Access: Areas where radiolabeled compounds are handled and stored should have restricted access.
-
Monitoring: Regularly monitor the work area for radioactive contamination.[3]
Disposal of Radiolabeled [11C]this compound
The primary consideration for the disposal of [11C]this compound is its radioactive component, Carbon-11. Carbon-11 has a very short half-life of approximately 20.4 minutes.[4][5][6][7][8] This rapid decay significantly simplifies the disposal process.
The recommended procedure for the disposal of [11C]this compound is decay-in-storage . This involves the following steps:
-
Segregation and Shielding: Collect all waste contaminated with [11C]this compound (e.g., unused compound, contaminated vials, syringes, and PPE) in a designated, properly shielded, and labeled radioactive waste container.
-
Decay Period: Store the container in a secure, designated radioactive materials area for a minimum of 10 half-lives. For Carbon-11, this is approximately 204 minutes (about 3.5 hours). This period ensures that the radioactivity has decayed to a negligible level.
-
Monitoring: After the decay period, monitor the waste container with a suitable radiation detection instrument to confirm that the radioactivity is at background level.
-
De-identification: Once confirmed to be non-radioactive, deface or remove any radioactive warning labels from the container.
-
Chemical Waste Disposal: The waste can now be treated as non-radioactive chemical waste and disposed of according to the procedures outlined in the following section.
Disposal of Non-Radioactive this compound and Decayed [11C]this compound
Once the radioactivity has decayed, the remaining chemical waste must be disposed of properly. This compound is a nitrogen-containing heterocyclic compound.[9][10][11][12][13] The specific hazards of the non-radioactive compound are not fully documented in publicly available sources. Therefore, it is crucial to treat the substance as potentially hazardous until a formal hazard assessment is conducted by your institution's Environmental Health and Safety (EHS) office.
General Disposal Guidelines:
-
Waste Characterization: Do not assume the chemical is non-hazardous. Consult with your institution's EHS office to determine the appropriate waste stream.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by the EHS office.
-
Hazardous Waste Disposal: If deemed hazardous, the waste must be collected by a licensed hazardous waste disposal company.[14] Ensure the waste is in a properly sealed and labeled container.
-
Non-Hazardous Waste Disposal: If the EHS office determines the compound to be non-hazardous, they will provide specific instructions for disposal, which may include disposal down the sanitary sewer for aqueous solutions or in the regular trash for solid waste.[15][16][17][18][19]
Quantitative Data Summary
| Parameter | Value | Source |
| Radionuclide | Carbon-11 (¹¹C) | [4][6] |
| Half-life of ¹¹C | ~20.4 minutes | [4][5][6][7][8] |
| Recommended Decay Period | 10 half-lives (~204 minutes) | [] |
| Chemical Class | Nitrogen-containing heterocyclic compound | [9][10][11][12][13] |
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, the provided disposal procedure is based on established best practices for radiolabeled and potentially hazardous chemical waste.
Disposal Workflow for [11C]this compound
References
- 1. Storage Conditions, Precautions & Pharmaceutical Application of Radioactive Substances | Pharmaguideline [pharmaguideline.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 4. openmedscience.com [openmedscience.com]
- 5. Carbon-11 - isotopic data and properties [chemlin.org]
- 6. C-11 radiochemistry in cancer imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isotopes of carbon - Wikipedia [en.wikipedia.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. moravek.com [moravek.com]
- 15. sfasu.edu [sfasu.edu]
- 16. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 17. sites.rowan.edu [sites.rowan.edu]
- 18. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 19. epa.gov [epa.gov]
Essential Safety and Handling Protocols for mG2N001
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of mG2N001, a potent metabotropic glutamate (B1630785) receptor 2 (mGluR2) negative allosteric modulator. In the absence of a publicly available Safety Data Sheet (SDS), a conservative approach to handling this compound is imperative. All personnel must treat this compound as a hazardous substance and adhere to the following personal protective equipment (PPE) and operational protocols to minimize exposure risk.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory for all procedures involving this compound. The required level of protection escalates with the potential for aerosolization and exposure.
| Operational Task | Required Personal Protective Equipment |
| Low-Energy Operations (e.g., Weighing, solution preparation in a certified chemical fume hood) | Gloves: Double-gloving with nitrile gloves.Body Protection: Disposable, long-sleeved gown with tight-fitting cuffs.Eye Protection: Safety glasses with side shields or chemical splash goggles.Respiratory Protection: A properly fitted N95 or higher-level respirator. |
| High-Energy Operations or Risk of Aerosolization (e.g., Sonication, vortexing, centrifuging, or potential for spills) | Gloves: Double-gloving with nitrile gloves.Body Protection: Full-body disposable coveralls.Eye Protection: A full-face shield.Respiratory Protection: A Powered Air-Purifying Respirator (PAPR) is strongly recommended. |
| General Laboratory Work (Not directly handling the compound but in the vicinity) | Gloves: Single pair of nitrile gloves.Body Protection: Standard laboratory coat.Eye Protection: Safety glasses. |
Operational and Disposal Plans
Strict adherence to the following procedural steps is essential for maintaining a safe laboratory environment when working with this compound.
Experimental Workflow
A systematic workflow must be followed for all experiments involving this compound to ensure containment and minimize contamination.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste. Proper segregation and disposal are critical for safety and environmental compliance.
Experimental Protocols
Due to the absence of a specific, publicly available Safety Data Sheet, it is recommended that all experimental protocols be designed to minimize the generation of aerosols and dust.
Solution Preparation (Example Protocol):
-
Pre-weighing: If possible, use pre-weighed aliquots to avoid repeated handling of the solid compound.
-
Weighing: If bulk powder must be weighed, perform this task within a certified chemical fume hood with the sash at the lowest practical height. Use anti-static weigh paper or a weigh boat.
-
Dissolving: Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing. Do not add the solid to a vortexing solvent.
-
Mixing: Use a magnetic stirrer at a low to medium speed to dissolve the compound. If sonication is necessary, ensure the vessel is securely capped and perform the sonication within the fume hood.
-
Storage: Store all solutions in clearly labeled, sealed containers in a designated and secure location.
Disclaimer: This guidance is provided as a conservative safety measure in the absence of a formal SDS for this compound. It is the responsibility of the principal investigator and the institution to conduct a thorough risk assessment and to ensure that all personnel are trained on the potential hazards and the safety procedures outlined in this document. Always consult with your institution's Environmental Health and Safety (EH&S) department for specific guidance on handling and disposal of hazardous materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
